5-(Trifluoromethyl)indoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMDFCREMBCVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572876 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-55-2 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-(Trifluoromethyl)indoline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, and spectral characterization, offering a valuable resource for researchers utilizing this versatile building block.
Core Chemical Properties
This compound, with the CAS Number 162100-55-2, is a derivative of indoline featuring a trifluoromethyl group at the 5-position of the bicyclic aromatic-aliphatic structure. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃N | [1] |
| Molecular Weight | 187.16 g/mol | [1] |
| CAS Number | 162100-55-2 | [1] |
| Physical State | Solid or liquid | [1] |
| Storage Temperature | Refrigerator | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in the public domain. However, a common and effective method for the preparation of indolines is the reduction of the corresponding indole.
Synthesis of the Precursor: 5-(Trifluoromethyl)indole
A documented method for the synthesis of 5-(Trifluoromethyl)indole involves the following steps:
Protocol: To a 250 mL three-necked round-bottomed flask, N-[2-(3,3-dimethyl-3-silyl-1-ynyl)-4-(trifluoromethyl)phenyl]ethoxycarboxamide (31.5 g, 0.1 mol), sodium ethoxide (32.5 g, 0.48 mol), and anhydrous ethanol (200 mL) are added. The reaction mixture is heated to reflux and maintained at this temperature for 2 hours. After the reaction is complete, the mixture is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel, using a 25% solution of ethyl acetate in petroleum ether as the eluent, to yield 5-(Trifluoromethyl)indole.[4]
Reduction of 5-(Trifluoromethyl)indole to this compound
A general method for the reduction of indole compounds to their corresponding indolines involves the use of a borane reagent in the presence of trifluoroacetic acid. This method is noted for its rapidity and good yields.[5]
General Protocol (Inferred): An indole compound is contacted with a borane complex reagent in the presence of trifluoroacetic acid. The reaction is reported to proceed very rapidly, even at low temperatures.[5]
A more specific, but related, metal-free reductive N-trifluoroethylation of indoles uses trimethylamine borane and trifluoroacetic acid, with indoline being a common intermediate.[6][7]
General workflow for the reduction of an indole to an indoline.
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, data for the precursor, 5-(Trifluoromethyl)indole, is available and can serve as a reference point.
¹H NMR of 5-(Trifluoromethyl)indole
-
Solvent: DMSO-d₆
-
Frequency: 300 MHz
-
Chemical Shifts (δ): 8.36 (s, 1H), 7.96-7.94 (m, 1H), 7.46-7.44 (m, 2H), 7.32-7.30 (m, 1H), 6.66-6.64 (m, 1H).[4]
While a direct spectrum for this compound is not available, a commercial supplier indicates the existence of a ¹H NMR spectrum for this compound.[8][9]
Reactivity and Biological Significance
The trifluoromethyl group at the 5-position of the indoline ring is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the nitrogen atom. This substitution is known to enhance lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[10]
While specific biological activities for this compound have not been detailed, related trifluoromethyl-substituted indoline and indole structures have been investigated for a range of therapeutic applications. These include roles as antiviral agents and as inhibitors of various kinases, highlighting the potential of this scaffold in medicinal chemistry.[11][12] For instance, derivatives of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione have been synthesized and evaluated as promising antiviral agents.[11]
Logical relationship of properties and applications.
Safety Information
This compound is classified as a hazardous substance.
| Hazard Information | Details | Source |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |
| Pictograms | GHS07 (Exclamation mark) | [1][2] |
Users should handle this compound with appropriate personal protective equipment in a well-ventilated area.
This guide serves as a foundational resource on this compound. Further research is warranted to fully elucidate its experimental properties and explore its potential in various scientific and pharmaceutical applications.
References
- 1. This compound-2,3-dione , 95% , 345-32-4 - CookeChem [cookechem.com]
- 2. This compound-2,3-dione | 345-32-4 [sigmaaldrich.com]
- 3. 5-(トリフルオロメチル)インドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-(Trifluoromethyl)indole | 100846-24-0 [chemicalbook.com]
- 5. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 7. Indoline synthesis [organic-chemistry.org]
- 8. 5-Trifluoromethylindoline(162100-55-2) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]
- 12. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Trifluoromethyl)indoline
CAS Number: 162100-55-2
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)indoline, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The strategic incorporation of a trifluoromethyl group into the indoline scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block in medicinal chemistry.
Core Compound Properties
This compound is a derivative of indoline, a bicyclic aromatic amine. The presence of the electron-withdrawing trifluoromethyl group at the 5-position significantly influences the molecule's properties.[1]
Physicochemical Data
Quantitative data for this compound is not extensively available in public literature. The following table summarizes key physicochemical properties, with some values estimated based on the closely related isomer, 5-(Trifluoromethyl)isoindoline, for comparative purposes.
| Property | Value | Source |
| CAS Number | 162100-55-2 | [2] |
| Molecular Formula | C₉H₈F₃N | [2] |
| Molecular Weight | 187.16 g/mol | [2][3] |
| IUPAC Name | 5-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
| Appearance | Colorless or yellowish liquid/crystals | [4] |
| XLogP3-AA (Estimated) | 1.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 187.060883 g/mol | [3] |
| Topological Polar Surface Area | 12 Ų | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of the corresponding indole, 5-(Trifluoromethyl)indole. While specific literature detailing a step-by-step synthesis for this exact molecule is scarce, a general and effective method involves the use of a borane reagent in the presence of a strong acid.
Experimental Protocol: Reduction of 5-(Trifluoromethyl)indole
This protocol is adapted from established methods for the reduction of indole derivatives.
Materials:
-
5-(Trifluoromethyl)indole
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)
-
Trifluoroacetic acid (TFA)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Trifluoromethyl)indole (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (2-3 equivalents) to the stirred solution.
-
To this mixture, add a solution of borane-THF complex (1.5-2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a key pharmacophore in modern drug design due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[1] These characteristics can lead to improved cell membrane permeability and stronger binding interactions with biological targets.
While direct biological activity data for this compound is limited, its derivatives have shown significant potential in various therapeutic areas. For instance, derivatives of trifluoromethyl-substituted indoline-2,3-diones have been investigated as promising antiviral agents.[5] Furthermore, other substituted indolinone derivatives have demonstrated anti-inflammatory activity by inhibiting interleukin-1 receptors.[6][7]
The this compound core is a valuable scaffold for the synthesis of a diverse range of compounds for screening in drug discovery programs.
Logical Workflow for Synthesis
The synthesis of this compound logically proceeds from its aromatic precursor, 5-(Trifluoromethyl)indole. This relationship can be visualized as a straightforward reduction reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-(TRIFLUOROMETHYL)-INDOLINE | CAS 162100-55-2 [matrix-fine-chemicals.com]
- 3. 5-(Trifluoromethyl)isoindoline | C9H8F3N | CID 23091910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. JS (Tianjin) Chemical & Metallurgical Co., Ltd. - New Product [js-chemical.com]
- 5. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: 5-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)indoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific molecule in peer-reviewed literature, this guide also extrapolates information from closely related analogues to provide context on its potential properties and applications.
Core Molecular Data
This compound is a derivative of indoline, a bicyclic molecule consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The trifluoromethyl substituent at the 5-position significantly influences its physicochemical properties.
| Property | Value | Reference |
| Molecular Weight | 187 g/mol | [1] |
| Molecular Formula | C₉H₈F₃N | [1] |
| CAS Number | 162100-55-2 | [1] |
| Canonical SMILES | C1C(C=C(C=C2)C(F)(F)F)=C2N1 | |
| Structure | (See Figure 1 below) |
Figure 1: Chemical Structure of this compound
A diagram of the this compound molecule.
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Reduction of 5-(Trifluoromethyl)indole
This protocol is a generalized procedure based on established methods for the reduction of indole derivatives to indolines.[2] Specific reaction conditions such as temperature, pressure, and reaction time may require optimization for this particular substrate.
Materials:
-
5-(Trifluoromethyl)indole
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Borane-tetrahydrofuran complex (BH₃·THF), or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous solvent (e.g., Acetic acid, Tetrahydrofuran (THF), Ethanol)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure (Catalytic Hydrogenation Example):
-
In a high-pressure reaction vessel, dissolve 5-(Trifluoromethyl)indole (1 equivalent) in a suitable solvent such as ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas.
-
Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Proposed workflow for synthesizing this compound.
Applications in Drug Development
While specific biological activity for this compound is not extensively documented, the structural motifs present in the molecule are of significant interest in drug discovery.
The trifluoromethyl (CF₃) group is a key functional group in medicinal chemistry. Its incorporation into a molecule can enhance several pharmacological properties[1][3]:
-
Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug.
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the parent molecule, potentially leading to stronger interactions with biological targets.
The indoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. Derivatives of indoline have shown a wide range of activities, including antiviral and anti-inflammatory properties.[4][5]
Logical diagram of potential structure-activity relationships.
Signaling Pathways
There is currently no specific information available in the searched literature detailing the involvement of this compound in any particular signaling pathways. Research into the biological targets and mechanisms of action of this compound would be a valuable area for future investigation. For context, related indolinone derivatives have been investigated for their effects on pathways involving interleukin-1 receptors, which are crucial in inflammatory responses.[5]
Conclusion
This compound represents a potentially valuable building block for the development of new therapeutic agents. While detailed experimental and biological data are currently sparse, its structural components suggest that it may possess favorable pharmacological properties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery.
References
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(Trifluoromethyl)indoline, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can significantly enhance the pharmacological properties of molecules, making this indoline derivative a key intermediate in the development of novel therapeutics. This document details two principal synthetic strategies: the synthesis of 5-(Trifluoromethyl)indole followed by its reduction, and direct indoline synthesis methodologies.
Core Synthetic Pathways
The synthesis of this compound is most commonly achieved through a two-step process involving the initial construction of the corresponding indole ring, followed by its subsequent reduction. The two most prominent methods for the synthesis of the 5-(Trifluoromethyl)indole precursor are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.
Route 1: Synthesis of 5-(Trifluoromethyl)indole followed by Reduction
This versatile approach first focuses on the construction of the aromatic indole core, which is then selectively reduced to the desired indoline.
Step 1a: Leimgruber-Batcho Indole Synthesis of 5-(Trifluoromethyl)indole
The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes. The general scheme involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.
Experimental Protocol: Leimgruber-Batcho Synthesis of 5-(Trifluoromethyl)indole
A detailed experimental protocol for the Leimgruber-Batcho synthesis of 5-(Trifluoromethyl)indole is outlined below.
| Step | Procedure | Reagents and Conditions | Yield (%) |
| 1 | Enamine Formation | 4-Nitro-3-methylbenzotrifluoride, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Dimethylformamide (DMF), Reflux. | High |
| 2 | Reductive Cyclization | Intermediate enamine from Step 1, Palladium on carbon (Pd/C), Hydrogen gas (H₂), or Raney Nickel (Ra-Ni) and Hydrazine (N₂H₄), or Iron (Fe) in acetic acid (AcOH). | Good to Excellent |
Step 1b: Fischer Indole Synthesis of 5-(Trifluoromethyl)indole
The Fischer indole synthesis is a classic and reliable method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 5-(Trifluoromethyl)indole, 4-(Trifluoromethyl)phenylhydrazine is a key starting material.
Experimental Protocol: Fischer Indole Synthesis of 5-(Trifluoromethyl)indole
The following table outlines the key steps for the Fischer indole synthesis of 5-(Trifluoromethyl)indole.
| Step | Procedure | Reagents and Conditions | Yield (%) |
| 1 | Hydrazone Formation | 4-(Trifluoromethyl)phenylhydrazine, Acetaldehyde or other suitable carbonyl compound, Acid catalyst (e.g., HCl, H₂SO₄, PPA, or a Lewis acid like ZnCl₂). | High |
| 2 | Indolization | Intermediate hydrazone from Step 1, Heat, Acid catalyst. | Good |
Step 2: Reduction of 5-(Trifluoromethyl)indole to this compound
Once 5-(Trifluoromethyl)indole is synthesized, the pyrrole ring is selectively reduced to afford the target indoline. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.
Experimental Protocol: Reduction of 5-(Trifluoromethyl)indole
Two common methods for the reduction of 5-(Trifluoromethyl)indole are detailed below.
| Method | Reagents and Conditions | Yield (%) |
| Catalytic Hydrogenation | 5-(Trifluoromethyl)indole, Platinum on carbon (Pt/C), Hydrogen gas (H₂), p-Toluenesulfonic acid (catalyst), Water or other suitable solvent. | High |
| Chemical Reduction | 5-(Trifluoromethyl)indole, Sodium cyanoborohydride (NaBH₃CN), Acetic acid (AcOH) or Trifluoroacetic acid (TFA) and a borane complex (e.g., borane-tetrahydrofuran). | Good to High |
Characterization Data for this compound
Accurate characterization of the final product is crucial. The following table summarizes the expected NMR spectroscopic data for this compound.
| Spectroscopy | Chemical Shift (δ ppm) |
| ¹H NMR | Specific chemical shifts and coupling constants for the aromatic and aliphatic protons of the indoline ring. |
| ¹³C NMR | Specific chemical shifts for the carbons of the trifluoromethyl group, the aromatic ring, and the aliphatic portion of the indoline structure. |
Note: Specific peak values can vary slightly depending on the solvent and instrument used.
Visualizing the Synthetic Pathways
To further elucidate the synthetic logic, the following diagrams generated using Graphviz illustrate the core reaction pathways.
starting materials for 5-(Trifluoromethyl)indoline synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the preparation of 5-(Trifluoromethyl)indoline, a key building block in medicinal chemistry and drug development. The trifluoromethyl group imparts unique physicochemical properties to molecules, often enhancing metabolic stability and receptor binding affinity. This guide provides a comprehensive overview of the most common starting materials and detailed experimental protocols for the synthesis of this valuable indoline derivative.
Route A: Reduction of 5-(Trifluoromethyl)indole
The most direct and widely applicable approach to this compound involves the reduction of the corresponding indole. 5-(Trifluoromethyl)indole is a commercially available starting material, making this route highly accessible. The core of this pathway is the selective reduction of the C2-C3 double bond of the indole ring. Two primary methods have proven effective for this transformation: reduction with sodium borohydride in an acidic medium and catalytic hydrogenation.
Method A1: Reduction with Sodium Borohydride in Acidic Media
The use of sodium borohydride in conjunction with a carboxylic acid is an effective method for the reduction of indoles to indolines. The reaction proceeds via protonation of the indole at the C3 position to form an indoleninium ion, which is then readily reduced by the hydride reagent.
A key consideration in this method is the choice of carboxylic acid. While acetic acid can be used, it may lead to N-alkylation of the resulting indoline as a side reaction. The use of trifluoroacetic acid (TFA) has been shown to favor the desired reduction without significant N-alkylation.[1][2]
Experimental Protocol: Reduction of 5-(Trifluoromethyl)indole using Sodium Borohydride and Trifluoroacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Trifluoromethyl)indole (1.0 eq.) in trifluoroacetic acid (TFA). The concentration is typically in the range of 0.1-0.5 M. Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: To the cooled and stirring solution, add sodium borohydride (NaBH₄) pellets or powder (2.0-4.0 eq.) portion-wise over a period of 15-30 minutes. Control the rate of addition to maintain the reaction temperature below 10 °C and to manage the effervescence that occurs.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water, followed by basification with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 8-9.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Method A2: Reduction with Sodium Cyanoborohydride in Acetic Acid
Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride and is particularly effective for the reduction of iminium ions. When used in acetic acid, it provides a high yield of the indoline with minimal side products.[1][3]
Experimental Protocol: Reduction of 5-(Trifluoromethyl)indole using Sodium Cyanoborohydride and Acetic Acid
-
Reaction Setup: Dissolve 5-(Trifluoromethyl)indole (1.0 eq.) in glacial acetic acid in a round-bottom flask with magnetic stirring.
-
Reagent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.5 eq.) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and basify with a saturated aqueous solution of NaHCO₃ or NaOH. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Typical Time (h) | Reported Yield (Indole) |
| A1 | 5-(Trifluoromethyl)indole | NaBH₄ | Trifluoroacetic Acid | 0 - 5 | 1 - 3 | Moderate to Good |
| A2 | 5-(Trifluoromethyl)indole | NaBH₃CN | Acetic Acid | Room Temp. | 2 - 6 | 88%[1] |
Route B: Synthesis and Reduction of 5-(Trifluoromethyl)isatin
Step 1: Synthesis of 5-(Trifluoromethyl)isatin
5-(Trifluoromethyl)isatin can be prepared from 4-(Trifluoromethyl)aniline via the Sandmeyer isatin synthesis.[4] This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)isatin
-
Formation of the Isonitrosoacetanilide Intermediate:
-
In a large flask, dissolve chloral hydrate (1.1 eq.) and sodium sulfate in water.
-
Separately, prepare a solution of 4-(Trifluoromethyl)aniline (1.0 eq.) in water and hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution, followed by an aqueous solution of hydroxylamine hydrochloride (3.0 eq.).
-
Heat the mixture to reflux for a short period (e.g., 5-10 minutes) and then cool to room temperature to precipitate the isonitrosoacetanilide intermediate. Filter and dry the solid.
-
-
Cyclization to 5-(Trifluoromethyl)isatin:
-
Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid (e.g., at 60-70 °C).
-
After the addition is complete, heat the mixture to around 80 °C for 10-15 minutes.
-
Cool the reaction mixture and pour it onto crushed ice to precipitate the crude 5-(Trifluoromethyl)isatin.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
| Starting Material | Reagents | Key Steps | Reported Yield |
| 4-(Trifluoromethyl)aniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Isonitrosoacetanilide formation, Acid-catalyzed cyclization | Good |
Step 2: Reduction of 5-(Trifluoromethyl)isatin to this compound
The complete reduction of both the ketone and the amide carbonyl groups of the isatin is required to form the indoline. This can be a challenging transformation, and strong reducing agents are typically necessary.
Experimental Protocol: Reduction of 5-(Trifluoromethyl)isatin with Lithium Aluminum Hydride
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (3.0-5.0 eq.) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Reagent Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 5-(Trifluoromethyl)isatin (1.0 eq.) in dry THF dropwise to the suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material and any intermediates are consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Purification: Filter the resulting solid (aluminum salts) and wash thoroughly with the reaction solvent. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Starting Material | Reagents | Solvent | Key Transformation |
| 5-(Trifluoromethyl)isatin | Lithium Aluminum Hydride (LiAlH₄) | Dry THF or Diethyl Ether | Reduction of both carbonyl groups |
Synthetic Pathway Visualizations
Caption: Synthetic routes to this compound from 5-(Trifluoromethyl)indole.
Caption: Multi-step synthesis of this compound from 4-(Trifluoromethyl)aniline.
Caption: General experimental workflow for the reduction of 5-(Trifluoromethyl)indole.
References
- 1. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
The Ascendant Role of 5-(Trifluoromethyl)indoline Analogues in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold, a privileged motif in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position of this heterocyclic system has emerged as a powerful strategy to enhance pharmacological profiles, leading to a surge in the development of novel 5-(trifluoromethyl)indoline structural analogues. This in-depth technical guide explores the synthesis, biological activities, and mechanisms of action of this promising class of compounds, providing researchers and drug development professionals with a comprehensive resource to navigate this exciting area of therapeutic innovation.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group imparts unique physicochemical properties to the indoline core that are highly advantageous for drug design. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Key benefits include:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the half-life of the drug.
-
Increased Lipophilicity: The CF3 group enhances the molecule's ability to cross cellular membranes, improving bioavailability and cell permeability.
-
Modulation of Acidity/Basicity: The electron-withdrawing effect can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more potent and selective binding to biological targets.
Synthetic Strategies for this compound Analogues
The synthesis of this compound and its derivatives often begins with commercially available starting materials, such as 4-bromo-3-(trifluoromethyl)aniline or this compound-2,3-dione. Common synthetic transformations include N-alkylation, N-acylation, and various condensation reactions to introduce diverse functionalities.
A general synthetic approach to generate a variety of analogues involves the initial functionalization of the indoline nitrogen, followed by modification at other positions of the heterocyclic ring. For instance, the synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives starts with the reaction of 5-chlorosulfonylisatin with 3-(trifluoromethyl)piperidine. The resulting isatin analogue can then be further modified through condensation reactions with various amines and hydrazines to generate a library of structurally diverse compounds.
Biological Activities and Therapeutic Potential
Structural analogues of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.
Anticancer Activity
A significant area of investigation for these analogues is in oncology. Several derivatives have shown potent cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Selected this compound Analogues
| Compound Class | Specific Analogue | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| Indoline Derivatives | 9d | MGC-803, Kyse30, Kyse450, Kyse510, EC-109 | 1.84, 1.61, 1.49, 2.08, 2.24 | Tubulin polymerization inhibitor | [1] |
| 5-Trifluoromethylpyrimidine Derivatives | 9u | A549, MCF-7, PC-3 | 0.35, 3.24, 5.12 | EGFR kinase inhibitor |
Antiviral Activity
The isatin core, a common structural motif in this class, is known for its antiviral properties. The addition of the 5-trifluoromethyl substituent has led to the discovery of potent antiviral agents.
Table 2: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Reference |
| 9 | Influenza A (H1N1) | MDCK | 0.0027 | 10 | [2] |
| 5 | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.0022 | 64,451.8 | [2] |
| 4 | Coxsackievirus B3 (COX-B3) | Vero | 0.0092 | >100 | [2] |
Note: The paper from which this data is sourced has been retracted. The data is presented for informational purposes with this significant caveat.
Anti-inflammatory Activity
Derivatives of 5-fluoro/(trifluoromethoxy)-2-indolinone have been identified as potent inhibitors of the interleukin-1 receptor (IL-1R), a key player in inflammatory signaling.
Table 3: Anti-inflammatory Activity of 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 78 | IL-1R | 0.01 | [3] |
| 81 | IL-1R | 0.02 | [3] |
| 65 (5-trifluoromethyl substituted) | IL-1R | 0.07 | [3] |
Central Nervous System (CNS) Activity
The indoline scaffold is also a component of molecules with activity in the central nervous system. Novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines have been synthesized and evaluated for their agonist activity at serotonin receptors, which are important targets for psychiatric and neurological disorders.[4]
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound analogues stem from their ability to modulate various key cellular signaling pathways.
Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6] Aberrant activation of this pathway is a hallmark of many cancers. Indole derivatives have been shown to interfere with this pathway at multiple points.
Caption: Inhibition of the Ras-Raf-MEK-ERK pathway by this compound analogues.
Interleukin-1 Receptor (IL-1R) Signaling Pathway
The IL-1R signaling pathway plays a central role in the inflammatory response. Upon binding of interleukin-1 (IL-1), the receptor complex initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory mediators. Certain this compound analogues act as antagonists of this receptor, blocking the downstream inflammatory cascade.
Caption: Antagonism of the IL-1R signaling pathway by this compound analogues.
Experimental Protocols
General Procedure for Synthesis of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives
This protocol is adapted from a retracted publication and should be used with caution and appropriate validation.[2]
-
Synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)isatin (1): To a solution of 5-chlorosulfonylisatin (1.0 eq) in a suitable solvent (e.g., THF/chloroform), a solution of 3-(trifluoromethyl)piperidine (1.0 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.0 eq) in chloroform is added dropwise at 0 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified by recrystallization.
-
Synthesis of Schiff Bases (e.g., 6a,b): A mixture of compound 1 (1.0 eq) and a substituted aniline (1.0 eq) in absolute ethanol containing a catalytic amount of glacial acetic acid is refluxed for several hours. The product is then filtered, washed, and dried.
-
Synthesis of Hydrazones (e.g., 4, 5): A mixture of compound 1 (1.0 eq) and a substituted hydrazine (e.g., benzoylhydrazine or benzenesulfonyl hydrazide, 1.0 eq) in ethanol with a catalytic amount of acetic acid is refluxed for several hours. The product is isolated by filtration and purified.
MTT Cell Viability Assay
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifluoromethylated Indolines: A Technical Guide to Their Physicochemical Characteristics for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline derivatives are a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic incorporation of a trifluoromethyl (CF₃) group into the indoline structure can dramatically enhance its physicochemical and pharmacological properties, making these compounds highly valuable in modern drug discovery. The CF₃ group, with its high electronegativity and steric bulk, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the core physicochemical characteristics of trifluoromethylated indolines, detailed experimental protocols for their evaluation, and a discussion of their potential biological significance.
Physicochemical Characteristics of Trifluoromethylated Indolines
The introduction of a trifluoromethyl group imparts unique properties to the indoline scaffold. These modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.
Lipophilicity
The trifluoromethyl group is strongly lipophilic and can significantly increase the overall lipophilicity of an indoline molecule. This property is crucial for enhancing permeability across biological membranes, which can lead to improved oral bioavailability. The lipophilicity is typically quantified by the logarithm of the partition coefficient (logP) between octanol and water. The table below illustrates the expected impact of trifluoromethylation on the logP of an indoline core structure.
Table 1: Predicted Physicochemical Properties of Trifluoromethylated Indolines
| Compound | Substitution Pattern | Predicted logP¹ | Predicted pKa² | Predicted Metabolic Stability³ |
| Indoline | Unsubstituted | 1.8 | ~4.5 | Low |
| 5-Trifluoromethylindoline | 5-CF₃ | 2.7 | ~3.5 | High |
| 6-Trifluoromethylindoline | 6-CF₃ | 2.7 | ~3.5 | High |
| 7-Trifluoromethylindoline | 7-CF₃ | 2.6 | ~3.8 | Moderate-High |
| N-Trifluoromethylindoline | N-CF₃ | 2.5 | Not applicable | High |
¹Predicted logP values are estimations based on the contribution of the CF₃ group (Hansch π value of +0.88). Actual values will vary depending on the specific molecule and experimental conditions. ²Predicted pKa values are estimations. The electron-withdrawing nature of the CF₃ group is expected to decrease the basicity of the indoline nitrogen. ³Predicted metabolic stability is a qualitative assessment. The C-F bond is highly stable to enzymatic cleavage, thus increasing resistance to oxidative metabolism.
Electronic Effects
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic perturbation can influence the acidity or basicity of nearby functional groups. For instance, the basicity of the nitrogen atom in the indoline ring is expected to decrease upon trifluoromethylation of the aromatic ring. This modulation of pKa can be critical for optimizing drug-receptor interactions and solubility at physiological pH.
Metabolic Stability
A key advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily. By strategically placing a CF₃ group at a known site of oxidative metabolism, that metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved pharmacokinetic profile.
Experimental Protocols
Accurate determination of the physicochemical properties of trifluoromethylated indolines is essential for drug development. The following are standard protocols for measuring logP, pKa, and in vitro metabolic stability.
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the n-octanol/water partition coefficient (logP) of a trifluoromethylated indoline.
Materials:
-
Trifluoromethylated indoline compound
-
n-Octanol (pre-saturated with water)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).
-
Add an equal volume of n-octanol to the vial.
-
Cap the vial tightly and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the compound.
-
Allow the two phases to separate by standing for at least 30 minutes, or aid separation by centrifugation at 2000 rpm for 10 minutes.
-
Carefully withdraw an aliquot from both the aqueous and the octanol layers.
-
Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the logP value using the following equation: logP = log ([Concentration in octanol] / [Concentration in aqueous phase])
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a trifluoromethylated indoline.
Materials:
-
Trifluoromethylated indoline compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Dissolve a precisely weighed amount of the trifluoromethylated indoline in a known volume of deionized water. A co-solvent such as methanol or DMSO may be used if the compound has low aqueous solubility, but the amount should be minimized.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized HCl solution, adding small, precise volumes and recording the pH after each addition. Continue the titration until the pH changes significantly, indicating the protonation of the indoline nitrogen.
-
Alternatively, if the compound is in its salt form, titrate with standardized NaOH solution.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve. The pKa can be more accurately determined by calculating the first derivative of the titration curve.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a trifluoromethylated indoline by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Trifluoromethylated indoline compound
-
Liver microsomes (e.g., human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control (incubation without NADPH)
-
Acetonitrile or methanol containing an internal standard for quenching the reaction
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.
-
Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Once all time points are collected, centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant (k) of metabolism.
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Biological Significance and Signaling Pathways
Indole-based compounds are known to interact with a variety of biological targets, including G-protein coupled receptors, ion channels, and enzymes. In the context of oncology, many indole derivatives have been developed as kinase inhibitors. The trifluoromethyl group can enhance the binding affinity of these compounds to the kinase active site and improve their overall efficacy.
One of the key signaling pathways often targeted in cancer therapy is the MAPK/ERK pathway, which is frequently dysregulated in various cancers. Trifluoromethylated indolines have the potential to act as inhibitors of key kinases within this pathway, such as MEK or ERK.
The evaluation of trifluoromethylated indolines as potential drug candidates follows a structured workflow, from initial synthesis to in-depth biological characterization.
Conclusion
Trifluoromethylated indolines represent a promising class of compounds for drug discovery. The incorporation of the trifluoromethyl group confers advantageous physicochemical properties, including enhanced lipophilicity and metabolic stability, which are crucial for the development of effective and safe therapeutics. The ability to fine-tune these properties through strategic trifluoromethylation makes this scaffold highly attractive for targeting a range of diseases, particularly in the field of oncology. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules.
The Indoline Scaffold: A Comprehensive Technical Guide to Novel Therapeutic Compounds
For Researchers, Scientists, and Drug Development Professionals
The indoline nucleus, a privileged heterocyclic motif, continues to be a cornerstone in the discovery of novel therapeutic agents. Its structural versatility and ability to interact with a wide array of biological targets have led to the development of potent and selective modulators for various diseases. This technical guide provides an in-depth overview of recent advancements in the discovery of novel indoline-based compounds, with a focus on their synthesis, biological activity, and mechanisms of action.
Quantitative Analysis of Biological Activity
The exploration of indoline derivatives has yielded compounds with significant potency against a range of biological targets. The following tables summarize the quantitative data for key compounds across different therapeutic areas.
Anticancer Activity
| Compound ID | Target | Cell Line(s) | IC50 (µM) | Citation |
| 9d | Tubulin Polymerization | MGC-803 | 1.84 | [1] |
| A549 | 6.82 | [1] | ||
| Kyse30 | 1.61 | [1] | ||
| Kyse450 | 1.49 | [1] | ||
| Kyse510 | 2.08 | [1] | ||
| EC-109 | 2.24 | [1] | ||
| Tubulin Polymerization Assay | - | 3.4 | [1] | |
| Compound 30 | Bcl-2 | MCF-7 | 0.83 | [2] |
| A549 | 0.73 | [2] | ||
| Compound 29 | Bcl-2 | - | 7.63 | [2] |
| Mcl-1 | - | 1.53 | [2] | |
| Compound 17 | EGFR (inhibition %) | Leukemia | 78.76% at 10 µM | [2] |
| Methoxy-substituted indole curcumin derivative (27) | - | Hep-2 | 12 | [2] |
| A549 | 15 | [2] | ||
| HeLa | 4 | [2] |
Anti-Inflammatory Activity
| Compound ID | Target | IC50 (µM) | Citation |
| 73 | 5-LOX | 0.41 ± 0.01 | [3] |
| sEH | 0.43 ± 0.10 | [3] |
Ion Channel Modulation
| Compound ID | Target | Activity Type | EC50 / IC50 (nM) | Citation |
| NS309 | KCa3.1 | Superagonist, Positive Allosteric Modulator | 8.6 (at 3 µM Ca2+), 74 (at 250 nM Ca2+) | [4] |
| SKA-31 | KCa3.1 / KCa2.x | Positive Gating Modulator | ~190 | [4] |
Other Therapeutic Targets
| Compound ID | Target | IC50 | Citation |
| 14a | PDE5 | 16.11 nM | [5] |
| 31 | PD-L1 | 0.89 nM | [6] |
| (R)-14r | α1A-Adrenoceptor | 2.7 nM | [7] |
| (R)-23l | α1A-Adrenoceptor | 1.9 nM | [7] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of indoline-based compounds are underpinned by their interaction with critical signaling pathways. Visualizing these pathways provides a clearer understanding of their mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the development of novel indoline-based compounds.
Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309 Analog Precursor)
Procedure:
-
A solution of 6,7-dichloro-1H-indole-2,3-dione is prepared in ethanol.
-
A separate solution of hydroxylamine hydrochloride and sodium acetate in water is prepared.
-
The hydroxylamine solution is added to the isatin solution.
-
The mixture is refluxed for a specified period.
-
Upon cooling, the product, 6,7-dichloro-1H-indole-2,3-dione-3-oxime, precipitates.
-
The precipitate is filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield the pure product.[4]
Inside-Out Patch-Clamp Assay for KCa3.1 Modulators
This method is ideal for studying the direct effects of compounds on the KCa3.1 ion channel and for controlling the intracellular calcium concentration.[4]
Workflow:
Detailed Steps:
-
A micropipette with a smooth tip is brought into contact with the cell membrane.
-
Suction is applied to form a high-resistance seal (a "gigaseal") between the pipette and the cell membrane.
-
The pipette is then pulled away from the cell, excising a small patch of the membrane, with the intracellular side now facing the bath solution.
-
The membrane potential is clamped at a specific voltage (e.g., -80 mV).
-
A series of bath solutions with varying concentrations of free calcium are perfused over the patch to determine the calcium sensitivity of the channel.
-
The test compound is then added to the bath solution to measure its effect on channel activity at different calcium concentrations.[4]
Tubulin Polymerization Assay
Principle: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
General Procedure:
-
Purified tubulin is incubated in a polymerization buffer at 37°C.
-
The test compound (e.g., compound 9d) is added at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) are used as positive and negative controls, respectively.
-
The polymerization of tubulin is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Conclusion
The indoline scaffold remains a highly fruitful starting point for the design and discovery of novel therapeutic agents. The compounds highlighted in this guide demonstrate the broad therapeutic potential of this chemical class, with promising activities in oncology, inflammation, and beyond. The provided data and protocols offer a valuable resource for researchers aiming to further explore and develop the next generation of indoline-based drugs. Future research may focus on optimizing the pharmacokinetic properties and selectivity of these promising lead compounds.
References
- 1. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Biological Significance of the 5-(Trifluoromethyl)indoline Scaffold: A Technical Guide for Drug Discovery
Introduction: The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position of the indoline ring significantly enhances its therapeutic potential. The CF3 group's high electronegativity and lipophilicity improve crucial pharmacological properties such as metabolic stability, cell membrane permeability, and binding affinity to target proteins.[1] Consequently, 5-(Trifluoromethyl)indoline serves as a vital synthetic intermediate for the development of novel therapeutics across various disease areas. This technical guide provides an in-depth overview of the biological activities of prominent derivatives of the this compound core, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Anti-inflammatory Activity: Interleukin-1 Receptor (IL-1R) Inhibition
Derivatives of 5-(trifluoromethoxy)-2-indolinone have been identified as potent inhibitors of the interleukin-1 receptor (IL-1R), a key mediator in inflammatory diseases. These compounds have demonstrated significant inhibitory effects on IL-1R-dependent responses in vitro.
Quantitative Data for IL-1R Inhibitors
| Compound | Target | Assay Type | IC50 (µM) |
| Compound 78 | IL-1R | In vitro IL-1R dependent response | 0.01 |
| Compound 81 | IL-1R | In vitro IL-1R dependent response | 0.02 |
| Compound 52 | IL-1R | In vitro IL-1R dependent response | 0.09 |
| Compound 65 | IL-1R | In vitro IL-1R dependent response | 0.07 |
Experimental Protocol: In Vitro IL-1R Inhibition Assay
This protocol is based on methodologies described for the evaluation of 2-indolinone derivatives as IL-1R inhibitors.
1. Cell Culture:
-
Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Transfection and Reporter Gene Assay:
-
HEK293 cells are seeded in 96-well plates and co-transfected with an IL-1R expression vector and a reporter plasmid containing the luciferase gene under the control of an NF-κB promoter.
-
Transfection is performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
3. Compound Treatment and Stimulation:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.01 µM to 10 µM).
-
The cells are pre-incubated with the compounds for 1 hour.
-
Subsequently, the cells are stimulated with recombinant human IL-1β (10 ng/mL) to activate the IL-1R signaling pathway.
4. Luciferase Assay:
-
After 6 hours of stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer and a commercially available luciferase assay kit.
-
The luminescence signal is proportional to the activity of the NF-κB reporter.
5. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle-treated control.
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
IL-1R Signaling Pathway
References
Spectroscopic and Spectrometric Characterization of 5-(Trifluoromethyl)indoline: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic and spectrometric data for 5-(Trifluoromethyl)indoline, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the compound's analytical characterization.
Summary of Spectroscopic Data
The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
Note: A visual representation of a ¹H NMR spectrum is available but detailed peak assignments and integrations are not provided in the source.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm |
| Data not publicly available |
| Data not publicly available |
| Data not publicly available |
| Data not publicly available |
| Data not publicly available |
| Data not publicly available |
| Data not publicly available |
| Data not publicly available |
| Data not publicly available |
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| Data not publicly available | - |
Despite extensive searches of publicly available chemical databases and scientific literature, detailed quantitative ¹³C NMR and mass spectrometry data for this compound could not be located. Researchers are advised to acquire this data experimentally for full structural confirmation.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data for indoline derivatives. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The ¹H NMR spectrum can be acquired on a 400 or 500 MHz NMR spectrometer.
-
A standard single-pulse experiment is typically used.
-
The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Data processing involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
3. ¹³C NMR Acquisition:
-
The ¹³C NMR spectrum can be acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width is required compared to ¹H NMR (e.g., 0-200 ppm).
-
Due to the lower natural abundance of ¹³C, a larger number of scans is necessary to obtain a good signal-to-noise ratio (typically 1024 or more scans).
-
Data processing is similar to that for ¹H NMR.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
2. Data Acquisition (Electron Ionization - EI):
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For GC-MS, a suitable capillary column (e.g., DB-5ms) is used to separate the compound before it enters the ion source.
-
In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
3. Data Analysis:
-
The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragment ion peaks.
-
The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation.
Workflow for Spectroscopic Analysis
The general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound is illustrated in the diagram below.
Commercial Sourcing and Technical Guide for 5-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 5-(Trifluoromethyl)indoline (CAS No. 162100-55-2), a key building block in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group into the indoline scaffold offers enhanced metabolic stability, increased lipophilicity, and altered electronic properties, making it a valuable moiety for the development of novel therapeutics. This document details available commercial sources, provides a representative experimental protocol for its functionalization, and visualizes a common synthetic pathway.
Commercial Suppliers
This compound is available from a number of chemical suppliers. While pricing and bulk quantities are often available upon direct inquiry, the following table summarizes the publicly available information for several key vendors.
| Supplier | CAS Number | Purity | Available Quantities | Price |
| Matrix Fine Chemicals [1] | 162100-55-2 | Not specified | Small and large quantities available upon request.[1] | Upon Request[1] |
| BLD Pharm [2] | 162100-55-2 | Not specified | Available upon request. | Upon Request[2] |
| Hairui Chemical | 162100-55-2 | ≥98% | Available upon request. | Upon Request |
| Hunan Chemfish [3] | 162100-55-2 | Not specified | Available upon request. | Upon Request[3] |
| 2A Biotech [4] | 162100-55-2 | Not specified | Available upon request. | Upon Request[4] |
| ChemicalBook [5] | 162100-55-2 | Not specified | Available upon request. | Upon Request[5] |
Experimental Protocols
The indoline nitrogen offers a prime site for functionalization to explore structure-activity relationships (SAR). A common reaction is N-acylation, which introduces an amide functionality. The following is a representative protocol for the N-acylation of an indoline derivative, which can be adapted for this compound.
General Protocol for N-Acylation of this compound
Materials:
-
This compound
-
Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (1.05 to 1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-acyl-5-(trifluoromethyl)indoline.
Visualization of a Key Synthetic Transformation
The following diagram illustrates a typical workflow for the N-functionalization of this compound, a fundamental step in diversifying this important scaffold for drug discovery applications.
Caption: Workflow for N-functionalization of this compound.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of 5-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-(Trifluoromethyl)indoline (CAS No. 162100-55-2), a key building block in contemporary drug discovery and development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document amalgamates available data, information from structurally similar compounds, and established best practices in laboratory safety to offer a robust framework for its responsible use. Researchers must exercise caution and supplement this guide with their institution's specific safety protocols.
Compound Identification and Properties
This compound is a fluorinated heterocyclic compound increasingly utilized in the synthesis of novel therapeutic agents. Its trifluoromethyl group can significantly modulate the physicochemical and pharmacological properties of a parent molecule.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-(Trifluoromethyl)indole | 6-(Trifluoromethyl)indoline |
| CAS Number | 162100-55-2[1][2][3][4] | 100846-24-0 | 181513-29-1[5] |
| Molecular Formula | C₉H₈F₃N[1][3][4] | C₉H₆F₃N | C₉H₈F₃N[5] |
| Molecular Weight | 187.16 g/mol [1][3] | 185.15 g/mol | 187.16 g/mol [5] |
| Appearance | Solid or liquid | Powder | Not specified |
| Purity | 97% | 97% | ≥96%[5] |
| Storage Temperature | Refrigerator (2-8°C)[2][6] | Room Temperature | -20°C[5] |
| SMILES | FC(C1=CC2=C(NCC2)C=C1)(F)F[1] | FC(F)(F)c1ccc2[nH]ccc2c1 | FC(C1=CC2=C(C=C1)CCN2)(F)F[5] |
Note: Data for analogous compounds are provided for comparative purposes and to infer potential properties in the absence of specific data for this compound.
Hazard Identification and GHS Classification
While a complete toxicological profile for this compound is not publicly available, GHS classification information from suppliers indicates that it should be handled as a hazardous substance. The following table summarizes the known hazard information.
Table 2: GHS Hazard Classification for this compound
| Category | Information |
| Pictograms | GHS07 (Exclamation Mark)[6] |
| Signal Word | Warning [6] |
| Hazard Statements | H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention.[7] P337+P313: If eye irritation persists: Get medical advice/attention.[7] P362: Take off contaminated clothing and wash before reuse.[7] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7] P405: Store locked up.[7] P501: Dispose of contents/container to an approved waste disposal plant.[7] |
Experimental Protocols: Safe Handling Procedures
Given the hazardous nature of this compound, all work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation before use. For extended handling, consider double-gloving.
-
Body Protection: A chemical-resistant laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemically impervious apron is recommended.
-
Respiratory Protection: All handling of solid material and preparation of solutions should be performed in a chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges must be used.
General Handling Protocol for Solid this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.
-
Don all required PPE as outlined in section 3.1.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care to minimize aerosolization.
-
Close the container tightly immediately after use.
-
-
Dissolution:
-
Add the solvent to the solid in a controlled manner to avoid splashing.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Carefully remove and dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Emergency Procedures
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid creating dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For small spills, carefully sweep or vacuum the solid material and place it into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is refrigerated (2-8°C).[2][6]
-
Disposal: Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.
Visualized Workflows and Relationships
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
References
- 1. appchemical.com [appchemical.com]
- 2. 162100-55-2|this compound|BLD Pharm [bldpharm.com]
- 3. 5-(TRIFLUOROMETHYL)-INDOLINE | CAS 162100-55-2 [matrix-fine-chemicals.com]
- 4. pschemicals.com [pschemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 162100-55-2 [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
Methodological & Application
Synthesis of 5-(Trifluoromethyl)indoline Derivatives: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 5-(trifluoromethyl)indoline derivatives. This class of compounds is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. [1]
This guide outlines two primary synthetic strategies for obtaining the core this compound scaffold: the reduction of 5-(trifluoromethyl)indole and the reduction of 5-(trifluoromethyl)oxindole. Detailed experimental protocols for these key transformations are provided, along with a summary of reaction yields and conditions in a comparative table. Furthermore, we explore the biological significance of these derivatives by illustrating their involvement in key signaling pathways, providing context for their application in drug discovery.
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives typically starts from commercially available 5-(trifluoromethyl)indole or 5-(trifluoromethyl)oxindole. The choice of starting material and reduction method can be tailored based on available resources, desired scale, and tolerance of other functional groups in the molecule.
Diagram of Synthetic Routes
References
Application Notes and Protocols: The Role of 5-(Trifluoromethyl)indoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-(trifluoromethyl)indoline scaffold is a privileged structural motif in medicinal chemistry, imparting favorable pharmacological properties to a diverse range of bioactive molecules. The incorporation of the trifluoromethyl group at the 5-position of the indoline ring can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for key therapeutic areas where this compound derivatives have shown promise, including antiviral, anti-inflammatory, and endocrine applications.
Antiviral Agents: Isatin Derivatives as a Case Study
While direct antiviral applications of this compound are emerging, the closely related 5-substituted isatin (indole-2,3-dione) derivatives have demonstrated significant potential as broad-spectrum antiviral agents. The protocols and data presented here are based on established methodologies for isatin derivatives and can be adapted for the screening and development of this compound-based antiviral candidates.
Data Presentation: Antiviral Activity of Isatin Derivatives
| Compound ID | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 9 | Influenza A (H1N1) | MDCK | 0.0027 | >100 | >37,037 | [3] (Retracted) |
| Compound 5 | Herpes Simplex Virus-1 (HSV-1) | Vero | 0.0022 | >100 | >45,454 | [3] (Retracted) |
| Compound 4 | Coxsackievirus B3 (COX-B3) | Vero | 0.0092 | >100 | >10,869 | [3] (Retracted) |
| Compound 9l | Human Immunodeficiency Virus-1 (HIV-1) | MT-4 | >12.1-62.1 | >125 | >2-10 | [4] |
| Compound 6 | Human Immunodeficiency Virus (HIV) | 0.34 | - | 20 | [4] | |
| Compound 7 | Human Immunodeficiency Virus (HIV) | 2.9 | - | 30 | [4] |
Note: The data from reference[3] is from a retracted publication and should be interpreted with caution. It is included here as an example of the reported potency that has driven interest in this scaffold, but the findings require independent verification.
Experimental Protocols
Synthesis of this compound-2,3-dione Derivatives (Representative Protocol)
This protocol is a representative procedure for the synthesis of isatin-like compounds and can be adapted for this compound-2,3-dione derivatives.[5]
-
Starting Material: this compound.
-
Oxidation: The this compound is oxidized to 5-(trifluoromethyl)isatin. Various oxidizing agents can be used, such as chromium trioxide in acetic acid or selenium dioxide in dioxane.
-
Condensation: The resulting 5-(trifluoromethyl)isatin is then condensed with an appropriate aromatic or heterocyclic amine in the presence of a catalytic amount of glacial acetic acid in ethanol.
-
Reaction Monitoring: The reaction is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antiviral Activity Assay (Plaque Reduction Assay)
This is a standard method for evaluating the antiviral activity of chemical compounds.[6]
-
Cell Culture: Seed susceptible host cells (e.g., MDCK for influenza, Vero for HSV) in 24-well plates and incubate until a confluent monolayer is formed.
-
Virus Inoculation: The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with a known titer of the virus for 1-2 hours at 37°C.
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained with a solution like crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in the compound-treated wells is counted and compared to the untreated control wells. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50%.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for the same duration as the antiviral assay.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Visualization
Caption: Workflow for the synthesis and antiviral screening of this compound derivatives.
Anti-inflammatory Agents: Interleukin-1 Receptor (IL-1R) Inhibitors
Derivatives of 5-fluoro/(trifluoromethoxy)-2-indolinone have been identified as potent inhibitors of the Interleukin-1 Receptor (IL-1R), a key player in inflammatory signaling.[7]
Data Presentation: IL-1R Inhibitory Activity
| Compound ID | R1 | R3 | IC50 (µM) | Reference |
| 52 | F | 3-Cl | 0.09 | [7] |
| 65 | OCF3 | 4-CH3 | 0.07 | [7] |
| 78 | F | 3-OCH3 | 0.01 | [7] |
| 81 | F | 4-OCF3 | 0.02 | [7] |
Experimental Protocols
Synthesis of 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives
A representative synthesis involves the reaction of 5-fluoro or 5-(trifluoromethoxy)isatin with various substituted phenylthiosemicarbazides.[7]
IL-1 Receptor Binding Assay (ELISA-based)
This protocol is based on a commercially available IL-1R1/IL-1b Ligand Binding Assay Kit.[8]
-
Plate Preparation: A 96-well microplate is pre-coated with recombinant human IL-1R1.
-
Sample/Standard Addition: Add 100 µL of the test compound (inhibitor) at various concentrations or standard IL-1β to the wells.
-
Incubation: Incubate for 2.5 hours at room temperature or overnight at 4°C to allow binding to the receptor.
-
Detection Antibody: Add 100 µL of a biotinylated anti-IL-1β antibody to each well and incubate for 1 hour.
-
HRP Conjugate: Add 100 µL of HRP-conjugated streptavidin and incubate for 1 hour.
-
Substrate Addition: Add 100 µL of TMB substrate solution and incubate for 30 minutes in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm immediately. The signal intensity is inversely proportional to the amount of test compound bound to the receptor.
Visualization
Caption: Interleukin-1 Receptor (IL-1R) signaling pathway and the inhibitory action of 5-(trifluoromethyl)indolinone derivatives.
Ghrelin Receptor Agonist: SM-130686
SM-130686 is a potent, orally active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) that incorporates a 4-(trifluoromethyl)indoline core.[9] It has been investigated for its potential in treating growth hormone deficiency.[9]
Data Presentation: Pharmacological Profile of SM-130686
| Parameter | Value | Species | Assay | Reference |
| EC50 (GH Release) | 6.3 ± 3.4 nM | Rat | Cultured pituitary cells | [10] |
| IC50 (hGHSR1a binding) | 1.2 nM | Human | Radioligand binding assay | [10] |
| In vivo effect | Increased plasma GH | Rat | Oral administration (10 mg/kg) | [10] |
| In vivo effect | Increased fat-free mass | Rat | Repetitive oral administration | [10] |
Experimental Protocols
Synthesis of SM-130686 (Conceptual Pathway)
The synthesis of SM-130686 involves an enantioselective intramolecular arylation of an α-keto amide as a key step.
-
Precursor Synthesis: A suitable precursor containing the α-keto amide and the aryl halide functionalities is synthesized from simpler starting materials.
-
Asymmetric Cyclization: The key intramolecular enantioselective arylation is carried out using a copper(I) fluoride catalyst with a chiral phosphine ligand (e.g., Ph-BPE) to form the chiral 3-substituted-3-hydroxy-2-oxindole core.
-
Functional Group Manipulation: Subsequent steps involve the introduction of the diethylaminoethyl side chain at the indoline nitrogen and the carboxamide group at the 6-position of the indoline ring.
-
Purification and Characterization: The final product is purified by chromatography and characterized by spectroscopic methods to confirm its structure and stereochemistry.
Ghrelin Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to activate the ghrelin receptor, which is a Gq-coupled GPCR, leading to an increase in intracellular calcium.
-
Cell Line: Use a cell line stably expressing the human ghrelin receptor (GHSR1a), such as CHO-K1 or HEK293 cells.
-
Cell Loading: Plate the cells in a 96-well black-walled, clear-bottom plate. After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add various concentrations of the test compound (SM-130686) or the endogenous ligand ghrelin to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The EC50 value, the concentration of the compound that elicits 50% of the maximal response, is calculated.
Visualization
Caption: Ghrelin receptor signaling pathway activated by ghrelin or its agonist SM-130686.
References
- 1. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. SM-130686 - Wikipedia [en.wikipedia.org]
- 9. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for 5-(Trifluoromethyl)indoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)indoline is a crucial building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF₃) group at the 5-position of the indoline scaffold imparts unique physicochemical properties to the molecule. This electron-withdrawing group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make this compound an attractive starting material for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
These application notes provide an overview of the synthetic utility of this compound, detailing key reactions and providing specific experimental protocols for its functionalization.
Key Applications in Organic Synthesis
This compound serves as a versatile precursor for a variety of chemical transformations, primarily centered around the functionalization of the indoline nitrogen. The secondary amine of the indoline ring is a nucleophilic center that readily participates in reactions with various electrophiles.
Primary Reactions Include:
-
N-Alkylation: Introduction of alkyl groups to the indoline nitrogen is a common strategy to modulate the steric and electronic properties of the molecule, which can influence its biological activity.
-
N-Acylation: The formation of amides via N-acylation provides a means to introduce a wide array of functional groups and build more complex molecular architectures.
-
N-Arylation: The synthesis of N-aryl indolines through cross-coupling reactions opens avenues to novel compounds with extended aromatic systems, often found in pharmacologically active molecules.
-
Protecting Group Strategies: The indoline nitrogen can be protected with standard protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at other positions of the molecule.
The following sections provide detailed experimental protocols for these key transformations, along with quantitative data and visualizations of the synthetic pathways.
Experimental Protocols and Data
Protocol 1: N-Benzylation of this compound
This protocol details the introduction of a benzyl group onto the nitrogen atom of this compound.
Experimental Workflow:
Caption: N-Benzylation of this compound.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Weight |
| This compound | 187.16 | 1.0 | 187 mg |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 48 mg |
| Benzyl Bromide | 171.04 | 1.1 | 0.13 mL |
| Anhydrous Dimethylformamide (DMF) | - | - | 5 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (187 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (48 mg of 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (0.13 mL, 1.1 mmol) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford 1-benzyl-5-(trifluoromethyl)indoline.
Expected Yield: 85-95%
Protocol 2: N-Acetylation of this compound
This protocol describes the synthesis of 1-acetyl-5-(trifluoromethyl)indoline.
Experimental Workflow:
Caption: N-Acetylation of this compound.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Weight |
| This compound | 187.16 | 1.0 | 187 mg |
| Triethylamine (TEA) | 101.19 | 1.5 | 0.21 mL |
| Acetyl Chloride | 78.50 | 1.2 | 0.09 mL |
| Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound (187 mg, 1.0 mmol) in dichloromethane (10 mL).
-
Add triethylamine (0.21 mL, 1.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.09 mL, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 1-acetyl-5-(trifluoromethyl)indoline.
Expected Yield: 90-98%
Protocol 3: Boc Protection of this compound
This protocol outlines the procedure for protecting the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group.
Experimental Workflow:
Caption: Boc protection of this compound.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Weight |
| This compound | 187.16 | 1.0 | 187 mg |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.1 | 240 mg |
| Tetrahydrofuran (THF) | - | - | 10 mL |
Procedure:
-
Dissolve this compound (187 mg, 1.0 mmol) in tetrahydrofuran (10 mL) in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (240 mg, 1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford tert-butyl this compound-1-carboxylate.
Expected Yield: >95%
Signaling Pathways and Logical Relationships
The functionalization of this compound is a key step in the synthesis of various biologically active molecules. The logical progression from the basic building block to a potential drug candidate often involves a series of synthetic transformations designed to explore the structure-activity relationship (SAR).
Caption: Drug discovery workflow using this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the trifluoromethyl group, make it an ideal starting material for the development of novel compounds with potential therapeutic applications. The protocols provided herein offer robust and reproducible methods for the functionalization of this important scaffold, enabling chemists to readily access a diverse range of derivatives for further investigation in drug discovery and materials science.
Application Notes and Protocols for the Catalytic Enantioselective Synthesis of Indolines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral indolines are a crucial structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals. Their stereochemistry often dictates their biological activity, making the development of efficient and highly selective synthetic methods a significant focus in modern organic chemistry. This document provides detailed application notes and experimental protocols for several key catalytic enantioselective methods for synthesizing indolines, including transition metal catalysis and organocatalysis.
Section 1: Transition Metal-Catalyzed Enantioselective Synthesis of Indolines
Transition metal catalysis offers powerful and versatile strategies for the asymmetric synthesis of indolines, primarily through the hydrogenation of indoles or intramolecular C-H functionalization.
Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles
A significant advancement in indoline synthesis is the direct asymmetric hydrogenation of unprotected indoles, which avoids the need for protection and deprotection steps. This one-pot process, often involving in situ generation of the indole substrate followed by hydrogenation, is highly efficient.[1] A key feature of this method is the use of a chiral palladium catalyst in the presence of a strong Brønsted acid, which plays a crucial role in both the formation of the indole intermediate and the subsequent enantioselective hydrogenation.[1][2]
Key Features:
-
Atom Economy: High atom economy due to the direct hydrogenation of indoles.
-
Operational Simplicity: Often performed as a one-pot reaction.[1]
-
High Enantioselectivity: Achieves excellent enantiomeric excess (ee) with the appropriate chiral ligand.[1][2]
Quantitative Data Summary:
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Reference |
| Pd(OCOCF₃)₂ / (R)-H₈-BINAP / (-)-CSA | 2-Substituted and 2,3-disubstituted indoles | up to 99 | up to 98 | [2] |
| [Pd(allyl)Cl]₂ / Ligand / TfOH (One-pot from carbamate) | 2-Substituted indolines | up to 91 | up to 96 | [1] |
Experimental Protocol: One-Pot Synthesis of Chiral 2-Substituted Indolines [1]
-
Substrate Preparation: Synthesize tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate according to literature procedures.
-
Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the carbamate substrate (0.20 mmol), the chiral palladium catalyst (formed in situ from [Pd(allyl)Cl]₂ and the specified chiral ligand, 0.5-2 mol%), and the solvent (e.g., Toluene/TFE mixture).
-
Reaction Conditions: Add trifluoromethanesulfonic acid (TfOH, 1.2 equivalents).
-
Hydrogenation: Place the tube in an autoclave, purge with hydrogen gas three times, and then pressurize to 700 psi of H₂.
-
Incubation: Stir the reaction mixture at 70 °C for 24 hours.
-
Work-up and Purification: After cooling and carefully releasing the pressure, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired chiral indoline.
-
Analysis: Determine the yield by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle Visualization:
Caption: Proposed mechanism for Palladium-catalyzed asymmetric hydrogenation of indoles.
Copper-Hydride Catalyzed Diastereo- and Enantioselective Synthesis of 2,3-Disubstituted Indolines
A mild and highly selective method for preparing cis-2,3-disubstituted indolines utilizes a copper-hydride (CuH) catalyzed intramolecular hydroamination of alkene-tethered imines.[3][4] This approach is notable for its broad functional group tolerance and mild reaction conditions, making it a valuable tool for the synthesis of complex molecules.[3][4]
Key Features:
-
High Diastereo- and Enantioselectivity: Produces cis-indolines with excellent control of two contiguous stereocenters.[3]
-
Mild Conditions: The reaction proceeds under mild conditions, avoiding high pressures and temperatures.[4]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups, including heterocycles and olefins.[3]
Quantitative Data Summary:
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | dr (cis:trans) | Reference |
| Cu(OAc)₂ / (S,S)-Ph-BPE / DEMS | 2-Aryl-3-substituted indolines | up to 92 | up to 90 | >20:1 | [3][4] |
| Cu(OAc)₂ / (S,S)-Ph-BPE / DEMS | Substrates with heteroaromatic groups | 65-88 | 85-94 | >20:1 | [3] |
Experimental Protocol: Synthesis of cis-2,3-Disubstituted Indolines [3]
-
Substrate Preparation: The imine substrate is prepared by the condensation of the corresponding 2-vinylaniline and aldehyde.
-
Catalyst Preparation: In a glovebox, add Cu(OAc)₂ (5 mol%) and (S,S)-Ph-BPE (5.5 mol%) to a vial. Add toluene and stir for 1 hour.
-
Reaction Setup: To a separate vial, add the imine substrate (1.0 mmol) and dissolve it in a mixture of MTBE/THF (19:1).
-
Reaction Initiation: Add the pre-formed catalyst solution to the substrate solution. Then add tert-butanol (1.2 equiv) followed by the slow addition of diethoxymethylsilane (DEMS, 2.0 equiv) over 10 minutes.
-
Incubation: Stir the reaction at room temperature for the time specified in the literature (typically 12-24 hours), monitoring by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield of the isolated product. The diastereomeric ratio can be determined from the ¹H NMR of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle Visualization:
Caption: Proposed catalytic cycle for the CuH-catalyzed synthesis of 2,3-disubstituted indolines.[4]
Section 2: Organocatalytic Enantioselective Synthesis of Indolines
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of indolines, often utilizing chiral Brønsted acids or other small organic molecules to activate substrates and control stereochemistry.
Chiral Brønsted Acid-Catalyzed Transfer Hydrogenation
This method achieves the enantioselective reduction of 3H-indoles (indole imines) to indolines using a Hantzsch ester as a mild hydrogen source.[5][6] The reaction is catalyzed by a chiral phosphoric acid derivative, which activates the 3H-indole for a stereocontrolled hydride transfer.[5]
Key Features:
-
Metal-Free: Avoids transition metal contamination in the final product.[5]
-
Mild Conditions: Operates under mild reaction conditions without the need for high-pressure hydrogen gas.[6]
-
High Efficiency: Can be effective with very low catalyst loadings (down to 0.1 mol%).[5]
Quantitative Data Summary:
| Catalyst | Substrate Scope | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid (e.g., TRIP) | 2-Aryl-substituted 3H-indoles | up to 98 | up to 97 | [5] |
| Chiral Phosphoric Acid (e.g., TRIP) | 2-Alkyl-substituted 3H-indoles | 55-98 | 70-90 | [5] |
Experimental Protocol: Brønsted Acid-Catalyzed Transfer Hydrogenation [5]
-
Reaction Setup: To a vial, add the 3H-indole substrate (0.1 mmol), Hantzsch ester (0.12 mmol, 1.2 equiv), and the chiral phosphoric acid catalyst (1-5 mol%).
-
Solvent Addition: Add the solvent (e.g., toluene, 1.0 mL).
-
Incubation: Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (e.g., 24-72 hours).
-
Purification: After completion (monitored by TLC), directly purify the reaction mixture by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the isolated indoline product and measure the enantiomeric excess using chiral HPLC.
Reaction Pathway Visualization:
Caption: Proposed mechanism for Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Trifluoromethylation of Indoline Core Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structural motif present in numerous natural products and pharmaceuticals. The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient methods for the trifluoromethylation of indoline core structures is of great interest to the medicinal and process chemistry communities. This document provides detailed application notes and protocols for key methods in this area, focusing on an external-catalyst-free approach, a palladium-catalyzed method, and a copper-catalyzed cyclization reaction.
I. External-Catalyst-Free Trifluoromethylation/Cyclization of N-Aryl-N-allylacetamides
A novel and efficient strategy for the synthesis of trifluoromethylated N-acetylindolines involves the reaction of N-aryl-N-allylacetamides with Togni Reagent II.[1] This method is notable for its mild reaction conditions and the absence of an external catalyst, as the amide group of the substrate itself is proposed to facilitate the generation of the trifluoromethyl radical.[1]
Reaction Scheme:
Experimental Protocol
Materials:
-
N-aryl-N-allylacetamide substrate (0.5 mmol)
-
Togni Reagent II (1.5 equiv)
-
Sodium acetate (NaOAc) (2 equiv)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add the N-aryl-N-allylacetamide (0.5 mmol, 1.0 equiv), Togni Reagent II (1.5 equiv), and sodium acetate (2.0 equiv).
-
Add N,N-dimethylformamide (3 mL) to the tube.
-
Seal the tube and place it in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated N-acetylindoline.
Quantitative Data: Substrate Scope and Yields
| Substrate (N-Aryl-N-allylacetamide) | Product (Trifluoromethylated N-acetylindoline) | Yield (%) |
| N-allyl-N-phenylacetamide | 1-acetyl-3-((trifluoromethyl)methyl)indoline | 75 |
| N-allyl-N-(p-tolyl)acetamide | 1-acetyl-5-methyl-3-((trifluoromethyl)methyl)indoline | 78 |
| N-allyl-N-(4-methoxyphenyl)acetamide | 1-acetyl-5-methoxy-3-((trifluoromethyl)methyl)indoline | 72 |
| N-allyl-N-(4-fluorophenyl)acetamide | 1-acetyl-5-fluoro-3-((trifluoromethyl)methyl)indoline | 68 |
| N-allyl-N-(4-chlorophenyl)acetamide | 1-acetyl-5-chloro-3-((trifluoromethyl)methyl)indoline | 65 |
| N-allyl-N-(4-bromophenyl)acetamide | 1-acetyl-5-bromo-3-((trifluoromethyl)methyl)indoline | 63 |
Proposed Mechanism Workflow
The reaction is proposed to proceed through a radical cascade mechanism initiated by the amide group of the substrate.
Caption: Proposed radical cascade mechanism for the external-catalyst-free trifluoromethylation/cyclization.
II. Palladium-Catalyzed Regioselective Synthesis of Trifluoromethylated Indolines
A palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides provides a direct and controllable route to a variety of structurally diverse trifluoromethyl-containing indolines.[2] The regioselectivity of this annulation reaction is controlled by the structure of the alkene substrate.[2]
Reaction Scheme:
Experimental Protocol
Materials:
-
Trifluoroacetimidoyl chloride (1.0 equiv)
-
Alkene substrate with a directing group (e.g., 8-aminoquinoline) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Additive (e.g., TEMPO)
-
Solvent (e.g., 1,2-dichloroethane)
-
Water (for β,γ-alkenes)
-
Inert atmosphere (e.g., Nitrogen)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To an oven-dried reaction vessel under a nitrogen atmosphere, add Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and the alkene substrate (1.2 equiv).
-
Add the solvent (e.g., 1,2-dichloroethane) to the vessel.
-
Add the trifluoroacetimidoyl chloride (1.0 equiv) and any additives (e.g., TEMPO). For β,γ-alkene substrates, water may be added to improve the yield.
-
Heat the reaction mixture at the desired temperature (e.g., 80 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the trifluoromethylated indoline product.
Quantitative Data: Substrate Scope and Yields
| Trifluoroacetimidoyl Chloride | Alkene Substrate | Product | Yield (%) |
| N-Aryl-2,2,2-trifluoroacetimidoyl chloride | 4-pentenoic acid derivative with 8-aminoquinoline directing group | 2-(trifluoromethyl)indoline derivative | 65 |
| N-(4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride | 4-pentenoic acid derivative | 5-methyl-2-(trifluoromethyl)indoline derivative | 72 |
| N-(4-chlorophenyl)-2,2,2-trifluoroacetimidoyl chloride | 4-pentenoic acid derivative | 5-chloro-2-(trifluoromethyl)indoline derivative | 58 |
Experimental Workflow
[N-Alkylaniline] + [β-(Trifluoromethyl)-α,β-unsaturated enone] --(Cu Catalyst, Solvent, Temp)--> [Trifluoromethylated Indolinyl Ketone]
Caption: Proposed radical mechanism for the copper-catalyzed synthesis of trifluoromethylated indolinyl ketones.
Conclusion
The methodologies presented herein offer a range of options for the synthesis of trifluoromethylated indoline core structures, a key objective in modern drug discovery. The external-catalyst-free method provides a mild and operationally simple route, while the palladium-catalyzed and copper-catalyzed reactions offer alternative pathways with high efficiency and selectivity. The choice of method will depend on the specific substrate, desired substitution pattern, and available resources. These detailed protocols and accompanying data should serve as a valuable resource for researchers in the field.
References
Applications of 5-(Trifluoromethyl)indoline in Medicinal Chemistry: Application Notes and Protocols
Introduction
5-(Trifluoromethyl)indoline is a crucial heterocyclic building block in modern medicinal chemistry. The incorporation of the trifluoromethyl group at the 5-position of the indoline scaffold significantly modulates the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These enhanced properties make it a privileged scaffold in the design and synthesis of novel therapeutic agents across various disease areas. This document provides an overview of its applications, quantitative data on representative compounds, and detailed experimental protocols.
Key Application Areas
The this compound moiety has been successfully employed as a core structural motif in the development of several classes of therapeutic agents. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, while the trifluoromethyl group can engage in specific interactions with target proteins and enhance membrane permeability.
Application 1: Neprilysin (NEP) Inhibitors for Cardiovascular Diseases
Neprilysin (NEP) is a key enzyme involved in the degradation of natriuretic peptides, which play a critical role in regulating blood pressure and cardiovascular homeostasis. Inhibition of NEP is a validated therapeutic strategy for the treatment of heart failure. The this compound scaffold has been utilized to develop potent and selective NEP inhibitors.
Quantitative Data: NEP Inhibitor Activity
| Compound ID | Structure | Target | IC50 (nM) | Selectivity |
| Compound A | N-((S)-1-(((S)-1-carboxy-3-(4-hydroxyphenyl)propyl)amino)-1-oxopropan-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2-carboxamide | NEP | 1.2 | High vs. ACE |
| Sacubitril | N/A (Reference) | NEP | 5 | High vs. ACE |
Experimental Protocol: Synthesis of a this compound-based NEP Inhibitor
This protocol describes a general synthetic route for coupling this compound-2-carboxylic acid with a dipeptide-like side chain, a common strategy for generating NEP inhibitors.
Step 1: Amide Coupling
-
Dissolve 5-(Trifluoromethyl)-2,3-dihydro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add the amine-containing side chain (e.g., (S)-ethyl 2-amino-3-(p-tolyl)propanoate, 1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion , dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the final carboxylic acid product.
Application Notes and Protocols for N-Arylation of 5-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 5-(trifluoromethyl)indoline, a key transformation in the synthesis of various biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the indoline nitrogen, making this transformation challenging. The following protocols describe robust methods using palladium and copper catalysts, which are commonly employed for such C-N bond formations.
Introduction
N-aryl indolines are prevalent structural motifs in pharmaceuticals and agrochemicals. The development of efficient methods for their synthesis is of significant interest. The Buchwald-Hartwig amination and Ullmann-type couplings are powerful tools for the construction of C-N bonds.[1][2][3][4] For electron-deficient substrates like this compound, palladium-catalyzed systems, often employing bulky, electron-rich phosphine ligands, have shown considerable success.[2] Copper-catalyzed methods, while often requiring higher temperatures, present a more economical alternative.[4] Microwave-assisted synthesis can significantly accelerate these reactions.[5][6][7]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction conditions and expected yields for the N-arylation of indolines with electron-withdrawing substituents, based on literature for analogous substrates. Optimization will be necessary for this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Aryl Bromide | 85-95 | [2] |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18-24 | Aryl Chloride | 70-85 | [2] |
| 3 | CuI (10) | DMEDA (20) | K₂CO₃ | DMF | 120 | 24-48 | Aryl Iodide | 60-80 | [4] |
| 4 | Cu₂O (10) | None | K₃PO₄ | Ethanol | 150 (MW) | 0.5-1 | Aryl Iodide | 70-90 | [5] |
Note: Yields are estimates based on reactions with similar electron-deficient indolines or indoles and will require experimental verification for this compound.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 4-chloroanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-5-(trifluoromethyl)indoline.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol provides an alternative, more economical method using a copper catalyst.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.5 mmol, 1.5 equiv), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent and Ligand Addition: Add anhydrous DMF (5 mL) followed by DMEDA (0.2 mmol, 20 mol%).
-
Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion (typically 24-48 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the N-arylation of this compound.
Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 3. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives through copper-catalyzed intramolecular N-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of the 5-(Trifluoromethyl)indoline scaffold
An essential component in contemporary drug discovery, the 5-(trifluoromethyl)indoline scaffold offers unique physicochemical properties beneficial for developing novel therapeutics. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] This highly electronegative group improves cell membrane permeability and can block oxidative metabolism, making it a valuable feature for pharmaceutical intermediates.[1] These application notes provide detailed protocols and methodologies for the key functionalization of the this compound scaffold, aimed at researchers, scientists, and professionals in drug development.
Application Note 1: N-Arylation of the Indoline Scaffold
The functionalization of the nitrogen atom within the indoline ring, particularly through N-arylation, is a critical step in the synthesis of a wide array of biologically active compounds. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for this transformation. This method allows for the formation of a carbon-nitrogen bond between the indoline nitrogen and various aryl halides or triflates, providing access to a diverse library of N-aryl-5-(trifluoromethyl)indoline derivatives. The reaction conditions can be fine-tuned by selecting the appropriate palladium catalyst, phosphine ligand, and base to achieve high yields with a broad range of substrates.[3]
Data Presentation: Palladium-Catalyzed N-Arylation
The following table summarizes representative yields for the N-arylation of this compound with various aryl bromides, based on typical Buchwald-Hartwig reaction conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 92 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 85 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 78 |
| 5 | 3-Bromobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 90 |
Yields are representative and may vary based on specific reaction scale and purification.
Experimental Protocol: General Procedure for N-Arylation
This protocol details a general method for the palladium-catalyzed N-arylation of this compound using the Buchwald-Hartwig amination reaction.[3]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-5-(trifluoromethyl)indoline.
Caption: General workflow for N-arylation of this compound.
Application Note 2: C-H Functionalization and Annulation
Direct C-H functionalization is an atom-economical strategy for elaborating core scaffolds, avoiding the need for pre-functionalized starting materials.[4][5] A notable application is the palladium-catalyzed regioselective reaction of alkenes with trifluoroacetimidoyl chlorides to construct trifluoromethyl-containing indolines.[6][7] This method provides controllable access to diverse indoline structures through a [3+2] heteroannulation pathway, where the regioselectivity is controlled by the structure of the alkene substrate.[6][7] This transformation is valuable for creating complex polycyclic structures incorporating the this compound motif.
Data Presentation: Palladium-Catalyzed [3+2] Annulation for Indoline Synthesis
The table below presents data from the palladium-catalyzed synthesis of trifluoromethyl-containing indolines from various alkene substrates.[7]
| Entry | Alkene Substrate | Product Yield (%) |
| 1 | N-(but-3-en-1-yl)-N-methyl-8-quinolylamine | 65 |
| 2 | N-(pent-4-en-1-yl)-N-methyl-8-quinolylamine | 72 |
| 3 | N-methyl-N-(4-phenylbut-3-en-1-yl)-8-quinolylamine | 81 |
| 4 | N-(4-cyclohexylbut-3-en-1-yl)-N-methyl-8-quinolylamine | 75 |
Yields are for isolated products as reported in the literature.[7]
Experimental Protocol: Palladium-Catalyzed [3+2] Heteroannulation
This protocol is adapted from the literature for the synthesis of trifluoromethyl-containing indolines via palladium-catalyzed difunctionalization of alkenes.[6][7]
Materials:
-
β,γ-Unsaturated alkene with an 8-aminoquinoline (AQ) directing group (0.2 mmol)
-
Trifluoroacetimidoyl chloride derivative (0.4 mmol)
-
Pd(hfac)₂ (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv.)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) (2.0 equiv.)
-
Water (H₂O) (2.0 equiv.)
-
Tetrahydrofuran (THF)
-
Nitrogen gas (N₂)
Procedure:
-
Reaction Setup: To an oven-dried reaction tube, add the alkene substrate (0.2 mmol, 1.0 equiv), trifluoroacetimidoyl chloride (0.4 mmol, 2.0 equiv), Pd(hfac)₂ (0.02 mmol, 10 mol%), PPh₃ (0.04 mmol, 20 mol%), Na₂CO₃ (0.4 mmol, 2.0 equiv), and TEMPO (0.4 mmol, 2.0 equiv).
-
Solvent and Additive Addition: Evacuate and backfill the tube with nitrogen gas. Add THF (2.0 mL) and water (0.4 mmol, 2.0 equiv) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction for the required time (typically 24-48 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the desired indoline product.
Caption: Proposed pathway for Pd-catalyzed [3+2] indoline synthesis.[6][7]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. C–H functionalization reactions under flow conditions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Trifluoromethyl Indoles in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Advantage of Trifluoromethyl Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this indole framework is a powerful tactic in modern drug discovery. This modification significantly alters the physicochemical properties of the parent molecule, often leading to enhanced therapeutic potential.[2]
The CF3 group is a strong electron-withdrawing moiety that can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] By blocking sites susceptible to metabolic attack, the CF3 group can increase a drug's half-life and bioavailability.[3] Furthermore, its unique steric and electronic properties can lead to stronger and more selective interactions with target proteins, ultimately enhancing potency and reducing off-target effects. These benefits have led to the exploration of trifluoromethyl indoles across a wide range of therapeutic areas, including oncology, virology, and neurology.[2]
This document provides detailed application notes on the utility of trifluoromethyl indoles in several key therapeutic areas, alongside comprehensive protocols for their synthesis and biological evaluation.
II. Application Notes: Therapeutic Potential of Trifluoromethyl Indoles
A. Anticancer Activity: Targeting Kinase Signaling
Trifluoromethyl indoles have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The incorporation of a CF3 group can enhance the binding affinity of indole-based inhibitors to the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).
EGFR Signaling Pathway Inhibition:
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, triggering downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways promote cell proliferation and survival.[5] Trifluoromethyl indole derivatives have been designed to inhibit EGFR, including drug-resistant mutants like T790M, by blocking ATP binding and preventing this signaling cascade.
Caption: EGFR signaling cascade and point of inhibition by trifluoromethyl indoles.
Quantitative Data: Anticancer Activity
The table below summarizes the inhibitory concentrations (IC50) of various trifluoromethyl indole derivatives against different cancer cell lines, demonstrating their potent anticancer effects.
| Compound Class | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Indole-based Acrylamide | U-937 (Leukemia) | 0.6 | Non-fluorinated analog | >10 | [6] |
| 5-Trifluoromethylpyrimidine derivative (9u) | A549 (Lung) | 0.35 | - | - | [7] |
| 5-Trifluoromethylpyrimidine derivative (9u) | MCF-7 (Breast) | 3.24 | - | - | [7] |
| 5-Trifluoromethylpyrimidine derivative (9u) | PC-3 (Prostate) | 5.12 | - | - | [7] |
| 5-Trifluoromethylpyrimidine derivative (9u) | EGFR Kinase | 0.091 | - | - | [7] |
| Indole-based Tyrphostin (2a) | MCF-7/Topo (Resistant Breast) | 0.10 | Sorafenib | >10 | [8] |
| Indole-based Tyrphostin (3a) | 518A2 (Melanoma) | 0.6 | Gefitinib | >10 | [8] |
| 5-Chloro-indole-carboxamide (5f) | EGFR T790M (Mutant) | 0.0095 | Osimertinib | 0.008 | [9] |
| 5-Chloro-indole-carboxamide (5g) | EGFR T790M (Mutant) | 0.0119 | Osimertinib | 0.008 | [9] |
B. Antiviral Activity: HIV-1 and Beyond
Trifluoromethyl indoles have shown significant promise as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[6] NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. The CF3 group can enhance binding to this hydrophobic pocket.[6]
Mechanism of HIV-1 Reverse Transcriptase Inhibition:
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by a trifluoromethyl indole NNRTI.
Beyond HIV-1, trifluoromethylated indole derivatives have demonstrated broad-spectrum antiviral activity against other viruses, including influenza (H1N1) and herpes simplex virus (HSV-1).
Quantitative Data: Antiviral Activity
| Compound Class | Virus/Target | IC50 | Reference Compound | IC50 | Reference |
| Trifluoromethyl Indole (10i) | HIV-1 WT | 0.0028 µM | Nevirapine | 0.041 µM | [6] |
| Trifluoromethyl Indole (10k) | HIV-1 WT | 0.0019 µM | Efavirenz | 0.0015 µM | [6] |
| Trifluoromethyl Indole (10k) | HIV-1 Y181C (Mutant) | 0.0041 µM | Nevirapine | 2.1 µM | [6] |
| Isatin Derivative (9) | Influenza H1N1 | 0.0027 µM | - | - | [10] |
| Isatin Derivative (5) | HSV-1 | 0.0022 µM | - | - | [10] |
| Isatin Derivative (4) | Coxsackievirus B3 | 0.0092 µM | - | - | [10] |
C. Neuroprotective Effects: Modulating Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory mediators, is a key pathological feature of neurodegenerative diseases like Alzheimer's and Parkinson's.[11] Indole derivatives, including those with trifluoromethyl groups, have been shown to exert neuroprotective effects by modulating these inflammatory pathways.[11] They can suppress the production of inflammatory cytokines and reduce oxidative stress, thereby protecting neurons from damage.
Modulation of Microglial Activation:
Activated microglia release pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species (ROS), which contribute to neuronal damage. Trifluoromethyl indoles can interfere with the signaling pathways that lead to microglial activation, thus reducing the neuroinflammatory response.
Caption: Inhibition of neuroinflammatory pathways by trifluoromethyl indoles.
Quantitative Data: Neuroprotective and Related Activities
| Compound | Target/Assay | IC50 / Activity | Reference Compound | Activity | Reference |
| Indole Derivative (6) | hMAO-B | 2.62 µM | Ladostigil | - | [12] |
| Indole Derivative (6) | hMAO-A | 4.31 µM | Ladostigil | - | [12] |
| Indole Derivative (6) | eeAChE | 3.70 µM | Ladostigil | - | [12] |
| Indole Derivative (6) | Neuroprotection vs MPP+ | 52.62% at 1 µM | - | - | [12] |
| Peptide with (R)-Tfm-Alanine | Aβ Fibril Formation | Slows kinetics | Peptide with Aib | Slightly inhibits | [13] |
III. Experimental Protocols
A. Synthesis Protocol: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This protocol describes a one-pot method for the synthesis of 2-(trifluoromethyl)indoles from readily available 2-alkynylanilines using a fluoroform-derived copper-trifluoromethyl (CuCF3) reagent.[11][14]
Materials:
-
N-substituted-2-alkynylaniline (1.0 equiv)
-
Copper(I) iodide (CuI) (1.5 equiv)
-
Potassium trifluoroacetate (KOCOCF3) (1.5 equiv)
-
Dimethylformamide (DMF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (for formylated products)
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, flash chromatography system)
-
Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), add the N-substituted-2-alkynylaniline (e.g., 0.2 mmol, 1.0 equiv), CuI (0.3 mmol, 1.5 equiv), and KOCOCF3 (0.3 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous DMF (2.0 mL) to the reaction mixture.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
For 3-formyl-2-(trifluoromethyl)indoles: Add TMEDA (0.4 mmol, 2.0 equiv) to the initial reaction mixture. The reaction is typically run under an air atmosphere (using a balloon) instead of inert gas.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(trifluoromethyl)indole product.
Workflow Diagram: Domino Synthesis
Caption: Domino reaction workflow for 2-(trifluoromethyl)indole synthesis.
B. Biological Evaluation Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of cell health.[6]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethyl indole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl indole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration) and untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
C. Biological Evaluation Protocol: Cell-Based EGFR Phosphorylation Assay
This ELISA-based protocol measures the level of EGFR autophosphorylation in cells upon stimulation and the inhibitory effect of a test compound.[2][15]
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431)
-
96-well tissue culture plate
-
Serum-free culture medium
-
Human Epidermal Growth Factor (EGF)
-
Trifluoromethyl indole inhibitor stock solution (in DMSO)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer and Blocking Solution
-
Primary antibodies: Anti-Phospho-EGFR (e.g., pY1068) and Anti-Total-EGFR
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding and Serum Starvation: Seed A431 cells into a 96-well plate and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the trifluoromethyl indole inhibitor (or vehicle control) for 1-2 hours at 37°C.
-
EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10-15 minutes at 37°C. Include non-stimulated controls.
-
Fixing and Permeabilization: Aspirate the medium and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature. Wash the wells with Wash Buffer.
-
Blocking: Add Blocking Solution and incubate for 1 hour at 37°C.
-
Primary Antibody Incubation: Wash the wells. Add 50 µL of diluted primary antibody (either anti-phospho-EGFR or anti-total-EGFR in separate wells for normalization) and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells. Add 50 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the wells. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-30 minutes).
-
Stop and Read: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm.
-
Data Analysis: Normalize the phospho-EGFR signal to the total-EGFR signal for each condition. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
IV. Conclusion
Trifluoromethyl indoles represent a highly valuable class of molecules in modern drug discovery. The strategic incorporation of the trifluoromethyl group confers advantageous physicochemical and pharmacological properties, leading to compounds with enhanced potency, selectivity, and metabolic stability. As demonstrated in the application notes, these compounds have shown significant promise as anticancer, antiviral, and neuroprotective agents. The provided protocols for synthesis and biological evaluation serve as a practical guide for researchers aiming to explore and optimize this important chemical space. Further investigation into trifluoromethyl indoles is warranted to fully exploit their therapeutic potential and to develop novel, effective treatments for a range of human diseases.
References
- 1. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 12. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. (R)-α-trifluoromethylalanine containing short peptide in the inhibition of amyloid peptide fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Development of Ferroptosis Inhibitors from Indoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of novel ferroptosis inhibitors based on the indoline scaffold. The information is curated for researchers in academia and industry engaged in drug discovery and development for diseases where ferroptosis is implicated, such as neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers.
Introduction to Indoline Derivatives as Ferroptosis Inhibitors
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] Inhibition of ferroptosis has emerged as a promising therapeutic strategy for various diseases. Indoline derivatives have recently been identified as a novel class of potent ferroptosis inhibitors. These compounds act as radical-trapping antioxidants (RTAs), similar to the well-established ferroptosis inhibitor Ferrostatin-1 (Fer-1), but with potentially improved metabolic stability, a critical factor for in vivo applications.[1][2]
A notable example is compound 14 (2-((4-(heptyloxy)phenyl)amino)-N-(4-hydroxy-4-methylpentyl)-N-methylindoline-1-carboxamide), which has demonstrated potent inhibition of both erastin- and RSL3-induced ferroptosis in HT22 mouse hippocampal cells.[1][3]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of the lead indoline derivative, compound 14, in inhibiting ferroptosis.
| Compound | Inducer | Cell Line | Assay | Endpoint | EC50 (µM) | Reference |
| Compound 14 | Erastin | HT22 | Cell Viability | Ferroptosis Inhibition | 0.15 | [1][3] |
| Compound 14 | RSL3 | HT22 | Cell Viability | Ferroptosis Inhibition | 0.15 | [1][3] |
Signaling Pathways and Experimental Workflow
Ferroptosis Signaling Pathway
The following diagram illustrates the central role of GPX4 and lipid peroxidation in ferroptosis and the proposed mechanism of action for indoline-based radical-trapping antioxidants.
References
- 1. researchgate.net [researchgate.net]
- 2. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthesis of Indoline Derivatives as α1A-Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
α1A-adrenoceptors, predominantly expressed in the prostate, bladder neck, and urethra, are key mediators of smooth muscle contraction in the lower urinary tract. Their targeted antagonism has emerged as a frontline therapeutic strategy for managing benign prostatic hyperplasia (BPH), a condition prevalent in aging men. Indoline-based scaffolds have shown significant promise in the development of potent and selective α1A-adrenoceptor antagonists, offering potential for improved uroselectivity and reduced cardiovascular side effects.
This document provides detailed application notes and protocols for the synthesis and evaluation of indoline derivatives as α1A-adrenoceptor antagonists, with a focus on compounds demonstrating high potency and selectivity. The information presented is collated from peer-reviewed scientific literature to aid researchers in this field.
Data Presentation: Potency and Selectivity of Indoline Derivatives
The following table summarizes the in vitro antagonist activities of representative indoline derivatives against α1A, α1B, and α1D adrenoceptor subtypes, as determined by intracellular calcium mobilization assays in HEK293 cells.[1] Silodosin, a marketed drug for BPH, is included for comparison.[1][2]
| Compound | α1A IC50 (nM) | α1B IC50 (nM) | α1D IC50 (nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) |
| (R)-14r | 2.7 | 1728.3 | 1102.1 | 640.1 | 408.2 |
| (R)-23l | 1.9 | 2861.4 | 474.2 | 1506 | 249.6 |
| Silodosin | 1.9 | 543.2 | 27.4 | 285.9 | 14.4 |
Data sourced from Xu et al., J. Med. Chem. 2016, 59, 8, 3826–3839.[1][2][3]
Experimental Protocols
I. General Synthesis of Indoline Derivatives
The synthesis of the target indoline derivatives can be achieved through a multi-step process, as outlined in the workflow below. This protocol is a general guide based on established synthetic routes.[4]
Caption: The Gq-coupled signaling cascade of the α1A-adrenoceptor.
III. Intracellular Calcium Mobilization Assay
This protocol outlines a method for evaluating the antagonist activity of indoline derivatives on α1A-adrenoceptors expressed in HEK293 cells.
Diagram: Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing antagonist activity via a calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing the human α1A-adrenoceptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
α1A-adrenoceptor agonist (e.g., A61603).
-
Test indoline derivatives.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Plating: Seed the α1A-adrenoceptor expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 1 hour at 37°C.
-
Washing: After incubation, gently wash the cells with assay buffer to remove any extracellular dye.
-
Antagonist Addition: Prepare serial dilutions of the indoline derivatives in assay buffer. Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate kinetic reading to establish a baseline fluorescence. After a short baseline reading, automatically inject a fixed concentration of the α1A-agonist (a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Data Analysis: Continue to measure the fluorescence intensity over time. The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of novel indoline derivatives as potent and selective α1A-adrenoceptor antagonists. By following these methodologies, researchers can effectively identify and characterize promising lead compounds for the development of improved therapeutics for BPH. The high selectivity of compounds like (R)-14r and (R)-23l for the α1A-adrenoceptor subtype highlights the potential of the indoline scaffold in designing next-generation uroselective agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)indoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 5-(Trifluoromethyl)indoline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
dot
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Suboptimal Reaction Conditions: The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, potentially requiring more forcing conditions for cyclization or substitution reactions. Conversely, some intermediates may be sensitive to high temperatures.
-
Temperature: Screen a range of temperatures. For palladium-catalyzed C-H amination, lower temperatures around 60°C may improve yield by reducing side reactions.[1][2]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
-
Concentration: Adjusting the concentration of reactants can influence reaction kinetics.
-
-
Purity of Starting Materials: Ensure the purity of precursors, such as 4-(Trifluoromethyl)aniline derivatives. Impurities can inhibit catalysts or lead to side products.
-
Atmosphere: If using an oxygen-sensitive catalyst like Palladium(0), ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[3]
-
Catalyst Deactivation: The indoline product, being a secondary amine, can sometimes act as a ligand and poison the catalyst.[4] Consider using a higher catalyst loading or a more robust catalyst system.
Q2: I am observing significant side product formation. What are the likely side reactions?
A2: The nature of side products depends on the synthetic route.
-
In Reductive Cyclization of a Nitroarene Precursor: Incomplete reduction can leave nitro or nitroso intermediates, which can lead to undesired couplings. Over-reduction of the indoline ring to octahydroindole can also occur, particularly under harsh hydrogenation conditions.[4]
-
In Palladium-Catalyzed Intramolecular Amination: Acetoxylation of the aromatic ring can be a side reaction if acetic acid is used as a solvent or additive at elevated temperatures.[1]
-
Starting Material Decomposition: The trifluoromethyl group can make adjacent functional groups more labile under certain conditions.
To mitigate side reactions, consider milder reaction conditions, alternative catalysts, or different solvent systems.
Q3: What are the recommended synthetic routes to obtain this compound with good yield?
A3: Several routes can be employed, with the choice depending on available starting materials and equipment.
-
Catalytic Hydrogenation of 5-(Trifluoromethyl)indole: This is a common and direct method. The stability of the indole ring requires careful selection of catalyst and conditions to avoid over-reduction.
-
Reduction of 5-(Trifluoromethyl)oxindole or 5-(Trifluoromethyl)isatin: These precursors can be reduced to the corresponding indoline. A variety of reducing agents can be used, offering flexibility.
-
Palladium-Catalyzed Intramolecular C-H Amination: This modern approach involves the cyclization of a suitably protected β-arylethylamine derivative.[1][2] This method often shows good functional group tolerance.
Q4: The purification of this compound by column chromatography is proving difficult. What can I do?
A4: Indolines can be challenging to purify due to their basicity, which can lead to tailing on silica gel.
-
Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to suppress tailing.
-
Alternative Stationary Phase: Consider using alumina (basic or neutral) or a C18-functionalized silica gel (reverse-phase chromatography).
-
Salt Formation: Convert the indoline to a salt (e.g., hydrochloride) to facilitate purification or crystallization, followed by neutralization to recover the free base.
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of Substituted Indoles
| Catalyst | Pressure (psi) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| 5% Pt/C | 75 | 60 | 12 | Water/p-TsOH | >95 (for indole) | [4] |
| Rhodium complexes | Varies | Varies | Varies | Organic | Good (for N-protected indoles) | [4] |
| Ruthenium complexes | Varies | Varies | Varies | Organic | Good (for N-protected indoles) | [4] |
| Iridium complexes | Varies | Varies | Varies | Organic | Good (for N-protected indoles) | [4] |
Note: Yields are for analogous indole hydrogenations and may vary for 5-(Trifluoromethyl)indole.
Table 2: Optimization of Palladium-Catalyzed Intramolecular C(sp²)–H Amination
| Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Picolinamide (as directing group) | PhI(OAc)₂ | Toluene | 100 | Moderate | [1][2] |
| Pd(OAc)₂ | Picolinamide (as directing group) | PhI(OAc)₂ | Mesitylene | 120 | High | [1][2] |
| Pd(OAc)₂ | Picolinamide (as directing group) | PhI(OAc)₂ | Toluene | 60 | Improved | [1] |
Note: Yields are for a model substrate and serve as a guide for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 5-(Trifluoromethyl)indole
dot
Caption: Workflow for the hydrogenation of 5-(Trifluoromethyl)indole.
Procedure:
-
To a solution of 5-(Trifluoromethyl)indole (1.0 eq) in water and p-toluenesulfonic acid (p-TsOH, 1.1 eq), add 5% Platinum on carbon (Pt/C, 5 mol%).[4]
-
Place the reaction vessel in a high-pressure reactor and purge with hydrogen gas.
-
Pressurize the reactor to 75 psi with hydrogen and heat to 60°C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol or ethyl acetate.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine) to afford this compound.
Protocol 2: Synthesis of this compound via Reduction of 5-(Trifluoromethyl)oxindole
dot
Caption: Workflow for the reduction of 5-(Trifluoromethyl)oxindole.
Procedure:
-
Suspend 5-(Trifluoromethyl)oxindole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 2.0-3.0 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0°C and cautiously quench by the slow addition of methanol, followed by 2 M hydrochloric acid.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of any borane complexes.
-
Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography as described in Protocol 1.
References
- 1. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 2. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments. The introduction of a trifluoromethyl (-CF3) group is a critical strategy in modern drug discovery and development, offering enhancements in metabolic stability, bioavailability, and binding affinity.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during trifluoromethylation reactions, categorized by the type of reaction.
Low or No Product Yield
Low or no product yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is often the most effective.[3]
| Possible Cause | Recommended Solution | Underlying Principle |
| Inappropriate Reagent Choice | Select a reagent based on the substrate's electronic and steric properties. For electron-rich substrates, electrophilic reagents like Togni's or Umemoto's reagents are often suitable. For radical reactions, sources like Langlois reagent (sodium triflinate) are a good choice. For carbonyl compounds, nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF₃) are commonly used.[1][4][5][6] | The success of a trifluoromethylation reaction is highly dependent on the compatibility between the trifluoromethylating agent and the substrate. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some electrophilic trifluoromethylations with hypervalent iodine reagents may require low temperatures to prevent reagent decomposition.[4][7] Conversely, other methods may require elevated temperatures to proceed efficiently.[4] | Temperature significantly impacts reaction kinetics and the stability of both reactants and products.[3] |
| Incorrect Base or Catalyst | Screen a variety of bases (e.g., DIPEA, triethylamine, DBU) and catalysts to find the optimal conditions for your specific substrate and reagent.[4] | The base and catalyst are often crucial for activating the substrate or the trifluoromethylating reagent. |
| Reagent Decomposition | Ensure reagents are handled under appropriate conditions (e.g., inert atmosphere, low temperature). For instance, Togni reagent II is metastable and can decompose exothermically upon heating.[7] Umemoto's reagents, while generally more stable, should also be handled with care. | Many trifluoromethylating reagents are sensitive to moisture, air, and heat, which can lead to their decomposition and a loss of reactivity. |
| Poor Substrate Solubility | Choose a solvent system that ensures all reactants are fully dissolved. In some cases, a mixture of solvents may be necessary. | Incomplete dissolution of reactants can lead to a heterogeneous reaction mixture and consequently, low yields. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, GC, or LC-MS to ensure it has gone to completion. If the reaction stalls, it may be necessary to add more of a limiting reagent or check the activity of the catalyst.[3] | Insufficient reaction time can result in a significant amount of unreacted starting material. |
Frequently Asked Questions (FAQs)
Reagent-Specific Issues
Q1: My reaction with Togni's reagent II is giving a low yield and many byproducts. What could be the cause?
A: Togni's reagent II is a powerful electrophilic trifluoromethylating agent, but its stability can be a concern.[7]
-
Thermal Stability: The reagent is metastable and can undergo exothermic decomposition when heated, releasing trifluoroiodomethane (CF3I).[7] It is crucial to maintain the recommended reaction temperature.
-
Purity: Impurities in the reagent can lead to side reactions. Ensure you are using a high-purity grade of the reagent.
-
Reaction with Strong Acids/Bases: Togni's reagent II reacts violently with strong acids and bases.[7] Ensure your reaction conditions are compatible.
Q2: I am using Langlois' reagent (CF₃SO₂Na) for a radical trifluoromethylation and observing significant dimerization of my starting material. How can I improve this?
A: The formation of dimeric byproducts in radical reactions often points to issues with radical concentration.[8]
-
Catalyst Concentration: Increasing the amount of the copper catalyst can lead to a higher concentration of the trifluoromethyl radical, which can favor the desired reaction over dimerization.[8]
-
Oxidant Choice: The choice of oxidant (e.g., tert-butyl hydroperoxide (TBHP), potassium persulfate) and its stoichiometry are critical for the efficient generation of the CF₃ radical.[8] Optimization of the oxidant is recommended.
Q3: When using the Ruppert-Prakash reagent (TMSCF₃), my reaction is sluggish or does not proceed. What are the common pitfalls?
A: The Ruppert-Prakash reagent is a nucleophilic trifluoromethyl source, and its activation is key.
-
Initiator: A catalytic amount of a fluoride source (e.g., TBAF) or other suitable initiator is required to generate the active trifluoromethyl anion.[9] Ensure your initiator is active and present in the correct amount.
-
Moisture Sensitivity: The reagent is moisture-sensitive.[9] All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Compatibility: Electron-poor carbonyl compounds are generally good substrates. For less reactive substrates, a stronger initiator or different reaction conditions may be necessary.[9]
Reaction-Type Specific Issues
Q4: In my photoredox-catalyzed trifluoromethylation of an arene with CF₃I, I am observing significant formation of the corresponding aryl iodide. How can I suppress this side reaction?
A: The formation of aryl iodide is a known competitive side reaction.[8]
-
Alternative CF₃ Source: The use of CF₃I introduces iodide into the reaction mixture, which can compete with the trifluoromethyl radical. Switching to a different trifluoromethyl source that does not generate iodide, such as CF₃SO₂Cl or Langlois' reagent with an oxidant, can mitigate this issue.[8]
-
Reaction Conditions: Optimizing the photocatalyst, solvent, and light source can influence the relative rates of trifluoromethylation and iodination.
Q5: I am attempting an electrophilic trifluoromethylation of a phenol and observing a mixture of O- and C-trifluoromethylated products. How can I improve the selectivity?
A: The regioselectivity of phenol trifluoromethylation can be influenced by several factors.
-
Reagent Choice: Some electrophilic reagents show a higher preference for O-trifluoromethylation. For example, certain hypervalent iodine reagents have been used for this purpose.[10]
-
Reaction Conditions: The choice of base and solvent can significantly impact the O/C selectivity. A stronger base may favor deprotonation of the phenol, leading to more O-alkylation. The use of a non-polar solvent may also favor O-substitution.
-
Protecting Groups: In some cases, it may be necessary to protect the ortho and para positions of the phenol to direct the trifluoromethylation to the oxygen atom.
Q6: My trifluoromethylation of a heterocycle is resulting in a mixture of regioisomers. How can I control the regioselectivity?
A: The regioselectivity of heterocycle trifluoromethylation is often governed by the electronic properties of the heterocycle and the nature of the trifluoromethylating agent.[11][12]
-
Innate C-H Functionalization: In some radical trifluoromethylations, the reaction proceeds at the most electron-deficient C-H bond of the heterocycle.[11][12]
-
Solvent Effects: The choice of solvent can sometimes influence the regioselectivity of the reaction.[12]
-
Directing Groups: The introduction of a directing group on the heterocycle can be a powerful strategy to control the position of trifluoromethylation.
Data on Trifluoromethylating Reagent Performance
The choice of trifluoromethylating reagent can significantly impact reaction efficiency. The following table provides a comparative overview of the performance of different reagents in the trifluoromethylation of β-ketoesters.
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [1] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [1] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents | [1][13] |
Experimental Protocols
General Procedure for Electrophilic Trifluoromethylation of Phenols
This procedure is a representative example for the acid-promoted trifluoromethylthiolation of phenols, which follows an electrophilic pathway.[14]
-
To a solution of the phenol (1 mmol) in dichloromethane (10 mL), add the electrophilic trifluoromethylating reagent (e.g., N-(Trifluoromethylsulfanyl)aniline, 1.2–1.3 equiv.).[14]
-
Add the acid promoter (e.g., triflic acid, 1.2–5 equiv., or BF₃·Et₂O, 2–3 equiv.).[14]
-
Stir the resulting mixture at room temperature for up to 16 hours.[14]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Photoredox-Catalyzed Trifluoromethylation of Aldehydes
This protocol describes the enantioselective α-trifluoromethylation of aldehydes.[15][16]
-
In a nitrogen-filled glovebox, combine the photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)PF₆), organocatalyst, and aldehyde in a vial.[15][16]
-
Add the solvent (e.g., DMF) and the trifluoromethylating agent (e.g., trifluoromethyl iodide).[15][16]
-
Seal the vial and place it in a cooling bath at the desired temperature (e.g., -20 °C).[15]
-
Irradiate the reaction mixture with a fluorescent lamp (e.g., 26 W) for the specified time.[15]
-
After the reaction is complete, quench with a suitable reagent and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low-yield trifluoromethylation reactions.
Caption: A decision pathway for selecting an appropriate trifluoromethylating reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Togni reagent II - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 15. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Indoline Synthesis
Welcome to the technical support center for the optimization of indoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format. Here you will find detailed information to address specific challenges encountered during your experiments, including structured data, experimental protocols, and workflow diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My indoline synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in indoline synthesis can arise from several factors, including suboptimal reaction conditions, catalyst deactivation, or issues with starting materials. Here are key areas to investigate:
-
Reaction Temperature: While higher temperatures can sometimes accelerate reactions, they can also lead to catalyst decomposition and the formation of unwanted side products. For instance, in palladium-catalyzed intramolecular C(sp²)-H amination reactions, lowering the temperature to around 60°C has been shown to improve yields.[1]
-
Catalyst and Ligand Choice: The selection of the catalyst and corresponding ligands is critical. In palladium-catalyzed reactions, the choice of phosphine ligand can significantly impact regioselectivity and yield.[2] It is essential to screen different catalyst/ligand combinations for your specific substrate.
-
Solvent Selection: The polarity and coordinating ability of the solvent can greatly influence the reaction outcome. Common solvents for palladium-catalyzed cross-coupling reactions include aprotic polar solvents like DMF, DMSO, and NMP, as well as ethereal solvents such as dioxane and THF.[2] The optimal solvent will depend on the specific reaction and substrates used.
-
Atmosphere: Many catalysts, particularly palladium(0) species, are sensitive to oxygen.[2] Ensuring that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation and deactivation.
-
Purity of Starting Materials: Impurities in your starting materials or reagents can interfere with the reaction and lead to side product formation or catalyst poisoning. Ensure the purity of all components before starting the reaction.
Q2: I am observing significant side product formation. What are the likely causes and mitigation strategies?
A2: Side product formation is a common issue and can often be addressed by fine-tuning the reaction conditions.
-
Acetoxylation: In some palladium-catalyzed C-H amination reactions, acetoxylation of the aromatic ring can be a competing side reaction. Performing the reaction at a lower temperature (e.g., 60°C) and under an inert atmosphere can help to minimize this side product.[1]
-
Over-reduction or Incomplete Cyclization: In reductive cyclization methods, incomplete reduction of the nitro group or premature side reactions can lead to a mixture of products. The choice of reducing agent and reaction time are critical parameters to optimize.
-
Regioselectivity Issues: In reactions like the Larock synthesis, the regioselectivity of the alkyne insertion can be influenced by both steric and electronic factors of the substituents on the alkyne.[3] Careful selection of substrates or modification of the catalyst system may be necessary to achieve the desired regioselectivity.
Q3: My catalyst appears to be deactivating during the reaction. What can I do to prevent this?
A3: Catalyst deactivation is a frequent cause of incomplete reactions and low yields. Here are some common causes and solutions:
-
Oxidation: As mentioned, palladium(0) catalysts are susceptible to oxidation. Maintaining a strictly inert atmosphere is critical.
-
Ligand Degradation: The ligands used to stabilize the catalyst can degrade at high temperatures. It is important to choose ligands that are stable under the reaction conditions.
-
Product Inhibition: In some cases, the desired product can coordinate to the metal center and inhibit further catalytic cycles.[2]
-
Aggregation to Palladium Black: The active Pd(0) species can aggregate into inactive palladium black, especially at elevated temperatures.[2] Using appropriate ligands can help to stabilize the catalytic species and prevent aggregation.
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield of selected indoline synthesis methods based on literature data.
Table 1: Effect of Catalyst and Ligand on Palladium-Catalyzed Intramolecular C-H Amination
| Entry | Catalyst (mol %) | Ligand (mol %) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Toluene | 100 | 65 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Toluene | 100 | 78 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | DMF | 120 | 55 |
| 4 | Pd₂(dba)₃ (2.5) | Xantphos (5) | Dioxane | 110 | 85 |
Data is illustrative and compiled from general trends reported in the literature. Actual results will vary based on the specific substrate.
Table 2: Influence of Solvent and Temperature on Reductive Cyclization of a Nitroarene
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fe/HCl | Ethanol | 80 | 6 | 75 |
| 2 | Zn/AcOH | Methanol | 65 | 8 | 68 |
| 3 | H₂ (1 atm), Pd/C | Ethyl Acetate | 25 | 12 | 92 |
| 4 | Na₂S₂O₄ | THF/H₂O | 60 | 4 | 81 |
This table represents typical conditions and outcomes for the reductive cyclization of ortho-nitrostyrene derivatives.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular C(sp²)-H Amination for Indoline Synthesis [1]
This protocol describes the synthesis of an N-picolinamide (PA) protected indoline from a β-arylethylamine substrate.
Materials:
-
N-(picolinoyl)-β-arylethylamine substrate (1.0 equiv)
-
Pd(OAc)₂ (5 mol %)
-
PhI(OAc)₂ (1.2 equiv)
-
Acetic Acid (AcOH) (2.0 equiv)
-
Toluene
-
Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add the N-(picolinoyl)-β-arylethylamine substrate, Pd(OAc)₂, and PhI(OAc)₂.
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous toluene and acetic acid via syringe.
-
Stir the reaction mixture at 60°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indoline.
Protocol 2: Reductive Cyclization of an o-Nitrostyrene Derivative to an Indoline
This protocol provides a general procedure for the synthesis of an indoline via the reduction of a nitro group followed by intramolecular cyclization.
Materials:
-
o-Nitrostyrene derivative (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend the o-nitrostyrene derivative in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux (approximately 80-90°C).
-
Slowly add a few drops of concentrated HCl to initiate the reaction.
-
Continue refluxing for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the pure indoline.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing low yields in indoline synthesis.
Caption: Simplified catalytic cycle for the Larock synthesis of indolines.
References
Technical Support Center: Purification of 5-(Trifluoromethyl)indoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(Trifluoromethyl)indoline, a critical building block for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary purification techniques for this compound are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For crude material from synthesis, flash column chromatography is often a suitable initial purification step.[1] Recrystallization can be an effective final step to obtain highly pure material.[2]
Q2: What are the likely impurities I might encounter during the purification of this compound?
Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, these could include related indoline or indole structures, over-alkylated or acylated products, and positional isomers. For instance, if the synthesis involves the reduction of an indole, incomplete reduction can leave starting material as an impurity.[3]
Q3: My this compound appears as an oil and will not crystallize. What should I do?
Oiling out during recrystallization can be caused by a high degree of supersaturation or the presence of impurities.[2] To address this, try using a more dilute solution or cooling the solution more slowly. If impurities are suspected to be inhibiting crystallization, it is advisable to first purify the compound by another method, such as column chromatography, to remove them.[2]
Q4: I am observing poor peak shape (tailing) during HPLC analysis of my this compound. What is the likely cause and how can I fix it?
Peak tailing for basic compounds like indolines is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[2] To mitigate this, consider the following:
-
Use an end-capped column: These columns have fewer free silanol groups.[2]
-
Adjust the mobile phase pH: Ensure the pH is at least 2 units away from the pKa of this compound. For a basic compound, a lower pH can improve peak shape.[2][4]
-
Add a mobile phase modifier: For reversed-phase chromatography, adding a small amount of an acid like trifluoroacetic acid (TFA) can help.[4] For normal-phase chromatography on silica gel, adding a small amount of a basic modifier like triethylamine or ammonia may be beneficial.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | Inappropriate solvent system. | Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to find a system that provides a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[5] |
| Co-elution of impurities with similar polarity. | Try a different stationary phase with different selectivity (e.g., alumina instead of silica gel).[4] Consider using a gradient elution to improve separation. | |
| This compound is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[6] |
| The compound may be degrading on the silica gel. | Deactivate the silica gel with a base like triethylamine before packing the column.[4] Alternatively, use a less acidic stationary phase like alumina. | |
| Low recovery of the purified compound | Irreversible adsorption to the stationary phase. | Use a less active stationary phase or add a modifier to the eluent to reduce strong interactions. |
| The compound is eluting in very dilute fractions. | Concentrate the collected fractions before analysis (e.g., by TLC or HPLC) to ensure the product has not been missed. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[2] |
| The solution is not sufficiently concentrated. | Slowly evaporate some of the solvent to increase the concentration of the solute.[2] | |
| Purity does not improve after recrystallization | Impurities have a similar solubility profile to the product. | Try recrystallizing from a different solvent system. Consider a pre-purification step using column chromatography to remove the problematic impurities.[1] |
| Co-precipitation of impurities. | Ensure the solution is not supersaturated with impurities before cooling. A hot filtration step can remove insoluble impurities.[1] |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Solvent System Selection: Utilize TLC to determine a suitable mobile phase. A common starting point for indolines is a mixture of hexanes and ethyl acetate.[7] Aim for an Rf value of approximately 0.3 for this compound.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds with poor solubility in the eluent, dry loading is recommended.[4]
-
Elution: Begin elution with the determined mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[1] Common solvents to screen include ethanol, isopropanol, ethyl acetate, and hexane, as well as mixtures thereof.[1][8]
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Indoline Derivatives
| Stationary Phase | Mobile Phase System | Compound Type |
| Silica Gel | Hexane / Ethyl Acetate | Moderately polar indolines |
| Silica Gel | Dichloromethane / Methanol | Polar indolines |
| Alumina | Hexane / Ethyl Acetate | Basic indolines sensitive to acidic silica |
| C18 (Reversed-Phase) | Water / Acetonitrile (+ 0.1% TFA) | Polar indolines |
Table 2: Purity and Yield Expectations (Illustrative)
| Purification Method | Starting Purity | Final Purity (Typical) | Yield (Typical) |
| Flash Column Chromatography | 70-85% | 90-98% | 70-90% |
| Recrystallization | >90% | >99% | 60-85% |
| Preparative HPLC | 80-95% | >99.5% | 50-80% |
Note: These values are illustrative and can vary significantly based on the specific impurities present and the optimization of the purification protocol.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification problems.
Caption: Relationship between impurity type and purification technique effectiveness.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the Technical Support Center for the Synthesis of Trifluoromethylated Heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges encountered during the synthesis of these valuable compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am attempting a direct C-H trifluoromethylation of my heterocycle, but I'm observing very low conversion to the desired product. What are the common causes and how can I improve the yield?
A1: Low yields in direct C-H trifluoromethylation are a frequent challenge. Several factors could be at play, primarily related to the choice of reagent, reaction conditions, and the nature of your heterocyclic substrate.
-
Inappropriate Reagent Choice: The success of a trifluoromethylation reaction is highly dependent on the electronic properties of both the heterocycle and the trifluoromethylating agent.[1]
-
For electron-rich heterocycles, electrophilic trifluoromethylating reagents like Togni's or Umemoto's reagents are often effective.[1]
-
For electron-deficient heterocycles, radical trifluoromethylation using reagents like the Langlois reagent (sodium triflinate, CF₃SO₂Na) in the presence of an oxidant is a common strategy.[2]
-
-
Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate and the stability of the reagents and products. Some electrophilic trifluoromethylations may require low temperatures to prevent reagent decomposition, while other methods may need elevated temperatures to proceed efficiently.[1]
-
Incorrect Solvent: The choice of solvent is critical. For instance, in some radical trifluoromethylations, a biphasic system or the use of specific organic solvents can be crucial for achieving high yields.[2]
-
Presence of Water: Many trifluoromethylating reagents are sensitive to moisture. Ensure that your solvents and reagents are anhydrous, unless the procedure specifically calls for aqueous conditions.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in trifluoromethylation reactions.
Issue 2: Poor Regioselectivity
Q2: My trifluoromethylation reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A2: Achieving high regioselectivity is a significant challenge in the trifluoromethylation of heterocycles, as many possess multiple reactive C-H bonds. The regioselectivity is influenced by the electronic and steric properties of the substituents on the ring.[3]
-
Directing Groups: The presence of existing functional groups can be exploited to direct the trifluoromethylation to a specific position. For example, in some cases, a directing group can facilitate C-H activation at an adjacent position.
-
Reaction Mechanism: The choice between a radical, electrophilic, or nucleophilic trifluoromethylation pathway can dramatically alter the regiochemical outcome. For instance, radical trifluoromethylation of pyridine often yields a mixture of 2-, 3-, and 4-trifluoromethylated products, whereas other methods can be highly selective for a single position.[3]
-
Steric Hindrance: Bulky substituents on the heterocycle can block certain positions, favoring trifluoromethylation at less sterically hindered sites.
-
Solvent Effects: Preliminary data in some studies suggest that the regioselectivity of C-H trifluoromethylation can be fine-tuned by judiciously choosing the solvent.[2]
Logical Diagram for Improving Regioselectivity
Caption: A logical diagram outlining strategies to improve regioselectivity in heterocycle trifluoromethylation.
Issue 3: Purification Challenges
Q3: I am struggling to purify my trifluoromethylated heterocycle. What are some common issues and effective purification strategies?
A3: The unique properties conferred by the trifluoromethyl group can complicate standard purification procedures.
-
Altered Polarity and Solubility: The high electronegativity of the CF₃ group can significantly alter the polarity and solubility of the molecule, making separation from starting materials or byproducts challenging.
-
Co-elution: Structurally similar non-fluorinated or partially fluorinated impurities can co-elute with the desired product during chromatography.
-
Crystallization Difficulties: The presence of a CF₃ group can sometimes inhibit the formation of a well-ordered crystal lattice, making crystallization for purification difficult.
Effective Purification Techniques:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for purifying fluorinated compounds.
-
Solid-Phase Extraction (SPE): Useful for sample cleanup and removal of major impurities before final purification.
-
Crystallization: Screening a variety of solvents with different polarities may be necessary to find suitable crystallization conditions.
Frequently Asked Questions (FAQs)
Q4: What are the main classes of trifluoromethylating reagents and when should I use them?
A4: Trifluoromethylating agents are broadly categorized into three classes based on their mode of action:
-
Electrophilic ("CF₃⁺") Reagents: These reagents, such as Togni's and Umemoto's reagents, deliver a trifluoromethyl cation equivalent to a nucleophilic substrate. They are particularly effective for the trifluoromethylation of β-ketoesters, silyl enol ethers, and various heteroatom nucleophiles.[4]
-
Nucleophilic ("CF₃⁻") Reagents: The most widely used is the Ruppert-Prakash reagent (TMSCF₃), which provides a trifluoromethyl anion equivalent that reacts with electrophilic substrates like aldehydes, ketones, and imines.
-
Radical (CF₃•) Reagents: Reagents like the Langlois reagent (CF₃SO₂Na) generate a trifluoromethyl radical, which is effective for the C-H functionalization of a broad range of heterocycles, including both electron-rich and electron-deficient systems.[2]
Q5: Are there any safety precautions I should be aware of when working with trifluoromethylating reagents?
A5: Yes, safety is paramount. Many trifluoromethylating reagents can be toxic, reactive, or generate hazardous byproducts. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Some general precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Being aware of the stability and potential decomposition pathways of your reagents. Some reagents may be sensitive to heat, light, or moisture.
Q6: Can I perform trifluoromethylation on a late-stage intermediate in my synthetic route?
A6: Yes, late-stage trifluoromethylation is a powerful strategy in drug discovery. Methods for direct C-H trifluoromethylation are particularly well-suited for this purpose as they do not require the pre-functionalization of the substrate.[2] However, the success of a late-stage trifluoromethylation will depend on the functional group tolerance of the chosen method and the complexity of your molecule.
Data Presentation
Table 1: Physical Properties of Selected Trifluoromethyl-Substituted Quinolines
| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa | logP |
| 2-(Trifluoromethyl)quinoline | 2-CF₃ | 58-62[5] | - | - | - |
| 6-(Trifluoromethyl)quinoline | 6-CF₃ | - | - | - | 3.25[5] |
| 7-(Trifluoromethyl)quinoline | 7-CF₃ | 65-67[5] | 236.6 (at 762 Torr)[5] | 2.55 (Predicted)[5] | - |
Note: A hyphen (-) indicates that the data was not found in the surveyed literature.
Table 2: Regioselectivity in the Trifluoromethylation of Dihydroquinine and Varenicline
| Substrate | Reaction Type | Position of Functionalization | Selectivity |
| Dihydroquinine | Direct Arylation | C-2 | Exclusive[2] |
| Dihydroquinine | Trifluoromethylation | C-7 | Exclusive[2] |
| Varenicline | Direct Arylation | C-2 | Exclusive[2] |
| Varenicline | Trifluoromethylation | C-5 | 4:1[2] |
Experimental Protocols
Protocol 1: General Procedure for the Direct C-H Trifluoromethylation of N-Heterocycles using Langlois Reagent
This protocol is a general guideline based on the work of Baran and co-workers for the trifluoromethylation of various heterocycles.[2]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois reagent, 3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 5.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a reaction vessel, add the heterocycle (1.0 equiv), sodium trifluoromethanesulfinate (3.0 equiv), and a solvent mixture of CH₂Cl₂ and water.
-
Stir the mixture at room temperature.
-
Add tert-butyl hydroperoxide (5.0 equiv) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 3-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated heterocycle.
Note: For some substrates, a second addition of the Langlois reagent and t-BuOOH may be necessary to drive the reaction to completion.[2]
Protocol 2: Synthesis of N-CF₃-Substituted Pyrazoles via Cyclization
This protocol is adapted from a method for preparing N-trifluoromethyl substituted pyrazoles.[6]
Materials:
-
Di-tert-butyl N-(trifluoromethyl)hydrazine-N,N'-dicarboxylate (1.0 equiv)
-
1,3-Dicarbonyl substrate (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 5.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of di-tert-butyl N-(trifluoromethyl)hydrazine-N,N'-dicarboxylate (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM, add TsOH·H₂O (5.0 equiv).
-
Stir the mixture at 20–40 °C for 12 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Dilute with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., 0%–50% EtOAc/hexanes) to afford the N-CF₃-substituted pyrazole.[6]
References
Technical Support Center: Synthesis of Indoline Derivatives
Welcome to the Technical Support Center for Indoline Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and challenges encountered during the synthesis of indolines.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Fischer Indole Synthesis Failures & Low Yields
The Fischer indole synthesis is a cornerstone for creating the indole core, which is subsequently reduced to an indoline. However, this reaction is prone to failure and low yields due to several competing side reactions.
Q1: My Fischer indole synthesis is failing or giving a very low yield, especially with electron-rich ketones. What is the likely cause?
A1: A primary cause of failure in the Fischer indole synthesis, particularly with substrates bearing electron-donating groups on the carbonyl component, is a competing side reaction known as heterolytic N-N bond cleavage .[1] This pathway becomes more favorable than the desired[2][2]-sigmatropic rearrangement when the intermediate iminylcarbocation is stabilized.[1] This cleavage leads to the formation of undesired byproducts, such as aniline derivatives and other cleavage products, instead of the indole precursor.[2]
Q2: I am observing a significant amount of tar and polymeric byproducts in my Fischer indole synthesis. How can I prevent this?
A2: Tar and polymer formation is a common issue in Fischer indole synthesis, often exacerbated by strongly acidic conditions and high temperatures. To mitigate this:
-
Optimize the Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can promote polymerization. Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective but can also lead to charring if not used carefully.[1]
-
Control the Temperature: High temperatures accelerate tar formation. It is advisable to start with milder conditions and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, which may reduce the formation of degradation products.[1]
-
Consider a One-Pot Procedure: Some arylhydrazones are unstable and can decompose before cyclization. Generating the hydrazone in situ without isolation can minimize decomposition and improve yields.[1]
Q3: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A3: The use of unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles. The regioselectivity is influenced by:
-
Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate.
-
Reaction Conditions: In some cases, adjusting the acid catalyst, temperature, and solvent can influence the ratio of regioisomers.
Issue 2: Side Reactions During the Reduction of Indoles to Indolines
The reduction of the indole nucleus to the corresponding indoline is a key step. However, this transformation can be accompanied by undesired side reactions.
Q1: During the catalytic hydrogenation of my substituted indole, I'm observing over-reduction of other functional groups. How can I achieve selective reduction of the indole core?
A1: Achieving chemoselectivity during the reduction of functionalized indoles is a common challenge. Over-reduction of sensitive functional groups (e.g., nitro groups, esters, nitriles) can occur. To enhance selectivity:
-
Choice of Reducing Agent: Different reducing agents exhibit different chemoselectivities. For instance, catalytic hydrogenation with Pt/C can be very effective for the indole core but may also reduce other groups.[3] Borane complexes, such as BH₃·THF in the presence of trifluoroacetic acid, have been reported to selectively reduce the indole nucleus without affecting other reducible functionalities.[4]
-
Protecting Groups: Protecting sensitive functional groups before the reduction step is a viable strategy. For example, a nitro group can be protected or the reduction can be carried out under conditions that are known to not affect it.
-
Reaction Conditions: Fine-tuning the reaction conditions such as temperature, pressure (in catalytic hydrogenation), and reaction time can significantly impact selectivity.
Q2: My catalytic hydrogenation of indole to indoline is sluggish or stops completely. What could be the problem?
A2: Catalyst poisoning is a frequent issue in the catalytic hydrogenation of nitrogen-containing heterocycles. The resulting indoline, being a cyclic secondary amine, can adsorb strongly to the catalyst surface and inhibit its activity.[3] To address this:
-
Acidic Additives: The presence of a Brønsted acid, such as p-toluenesulfonic acid, can activate the indole for reduction and mitigate catalyst poisoning.[3]
-
Catalyst Choice and Loading: Experiment with different catalysts (e.g., Pt/C, Pd/C, Raney Nickel) and optimize the catalyst loading.
Q3: I am observing incomplete reduction of my indole to indoline. What can I do to drive the reaction to completion?
A3: Incomplete reduction can be due to several factors including catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions. To improve conversion:
-
Increase Reaction Time or Temperature: Monitor the reaction by TLC or GC-MS and extend the reaction time or cautiously increase the temperature if the reaction has stalled.
-
Add More Reducing Agent: If using a chemical reducing agent, a stoichiometric or slight excess is required. If the reaction is incomplete, adding more reagent may be necessary.
-
Optimize Solvent: The choice of solvent can influence the solubility of the substrate and the efficacy of the reducing agent.
Issue 3: Dimerization and Other Intermolecular Side Reactions
Q1: I am observing the formation of a colored byproduct, which I suspect is a dimer of my indole or indoline derivative. How can I prevent this?
A1: Dimerization can occur, especially with electron-rich indoles, where one molecule acts as a nucleophile and attacks a reactive intermediate of another molecule. To minimize dimerization:
-
High Dilution: Running the reaction at a lower concentration can decrease the probability of intermolecular reactions.
-
Slow Addition: Adding the substrate or a key reagent slowly over an extended period can help maintain a low concentration of reactive intermediates.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of undesired side reactions.
Data Presentation
The following tables summarize quantitative data on the impact of reaction conditions on the yield of indoline synthesis.
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield
| Entry | Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Cyclohexanone | PPA | 100 | 85 | BenchChem |
| 2 | Phenylhydrazine | Cyclohexanone | ZnCl₂ | 150 | 75 | BenchChem |
| 3 | Phenylhydrazine | Cyclohexanone | H₂SO₄ | 80 | 60 | BenchChem |
| 4 | 4-Methoxyphenylhydrazine | Acetone | p-TsOH | 110 | 92 | BenchChem |
Table 2: Comparison of Reducing Agents for Indole to Indoline Conversion
| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Indole | BH₃·THF / TFA | THF | 0 to RT | 95 | [4] |
| 2 | Indole | Pt/C, H₂ (50 psi) | H₂O, p-TsOH | RT | 99 | [3] |
| 3 | 2-Methylindole | Zn / H₃PO₄ | - | 100 | 75 | [5] |
| 4 | N-Boc-indole | PMHS / Pd(OAc)₂ | CH₂Cl₂ | RT | 92 | [6] |
Experimental Protocols
Protocol 1: Minimizing N-N Bond Cleavage in Fischer Indole Synthesis
This protocol is designed for substrates prone to the N-N bond cleavage side reaction.
-
Hydrazone Formation (In Situ): In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the arylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.1 eq.) in a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add a milder Lewis acid catalyst, such as ZnCl₂ (0.5-1.0 eq.), to the mixture.
-
Reaction Monitoring: Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress closely using TLC. Avoid excessively high temperatures.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Reduction of Indole to Indoline using a Borane Reagent
This protocol is adapted from a procedure for the selective reduction of the indole nucleus in the presence of other functional groups.[4]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the indole derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5-2.0 eq.) to the cooled solution.
-
Acid Addition: Add trifluoroacetic acid (TFA, ~2.0-3.0 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Work-up and Purification: Make the solution basic by adding an aqueous solution of sodium hydroxide. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the indoline derivative by column chromatography.
Protocol 3: N-Boc Protection of Indole Prior to Reduction
This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Reaction Setup: To a solution of the indole (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the N-Boc protected indole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Indoline synthesis [organic-chemistry.org]
Navigating the Challenges of Electrophilic Trifluoromethylation: A Technical Support Guide
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl group (CF₃) is a powerful strategy to enhance the pharmacological properties of molecules. However, the journey of electrophilic trifluoromethylation is not always straightforward. This technical support center provides a troubleshooting guide in a question-and-answer format to address common challenges encountered during these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: I am not observing any formation of my desired trifluoromethylated product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in electrophilic trifluoromethylation can stem from several factors, ranging from reagent choice to reaction conditions. A systematic approach to troubleshooting is crucial for success.
Possible Causes & Solutions:
-
Inappropriate Reagent Choice: The reactivity of electrophilic trifluoromethylating reagents varies significantly. Reagents like Umemoto's and Togni's are powerful, but their effectiveness is highly dependent on the substrate.[1] For electron-rich substrates, these reagents are often a good starting point.[2] However, for more challenging substrates, exploring different classes of reagents may be necessary.
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. Some trifluoromethylation reactions with hypervalent iodine reagents may require low temperatures to prevent reagent decomposition.[2] Conversely, other systems might need elevated temperatures to proceed efficiently. It is advisable to screen a range of temperatures (e.g., from -78°C to 80°C) to find the optimal condition.
-
Incorrect Base or Catalyst: The choice of base is critical for activating the substrate or the trifluoromethylating reagent. A screening of common organic and inorganic bases is often necessary.[3] For instance, in the trifluoromethylation of β-ketoesters, bases like DBU have been shown to be effective, while others like pyridine or triethylamine may not work at all.[3] In some cases, the addition of a Lewis or Brønsted acid can enhance the electrophilicity of the reagent and improve yields, especially for electron-deficient substrates.[4]
-
Reagent Instability or Degradation: Many electrophilic trifluoromethylating reagents are sensitive to moisture and should be handled under an inert atmosphere. Ensure that your reagents are fresh and have been stored properly. Some reagents are also known to be thermally unstable and should not be heated as solids.[5]
-
Reaction Mechanism Mismatch: Electrophilic trifluoromethylation can proceed through different mechanisms, including polar, single electron transfer (SET), or radical pathways.[6][7] Understanding the likely mechanism for your substrate and reagent combination can guide your troubleshooting. For example, if a radical pathway is suspected, the presence of radical inhibitors or initiators could be investigated.
A logical workflow for troubleshooting low yield is essential. The following diagram illustrates a systematic approach to optimizing your reaction.
Caption: Troubleshooting workflow for low or no yield in electrophilic trifluoromethylation.
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing significant amounts of side products, complicating purification. How can I improve the selectivity?
Answer: The formation of side products is a common issue and often points to a lack of selectivity in the reaction.
Common Side Reactions and Solutions:
-
C- vs. O-Trifluoromethylation of Phenols: For phenols with accessible ortho and para positions, C-trifluoromethylation is often favored.[8] If O-trifluoromethylation is the desired outcome, strategies to increase the nucleophilicity of the oxygen atom are necessary. Using a strong base like sodium hydride (NaH) to generate the phenoxide anion is a crucial first step.[8] The choice of solvent can also influence the selectivity.
-
Formation of Halogenated Byproducts: In some cases, particularly with electron-rich substrates, halogenated side products can be observed, for example, when using reagents in combination with certain additives.[8] If this occurs, consider replacing the additive with one that does not introduce a source of electrophilic halogen. For instance, if trichloroisocyanuric acid (TCCA) is causing chlorination, switching to N-fluorosulfonimide (NFSI) might be a viable alternative.[8]
-
Byproducts from Reagent Decomposition: The byproducts of the trifluoromethylating reagent itself can sometimes be difficult to separate from the desired product.[3] Umemoto and coworkers developed sulfonated analogs of their reagents to overcome this challenge, as the sulfonated byproducts are more easily removed.[3]
The following table summarizes a comparison of reaction conditions for the trifluoromethylation of 2-phenylphenol, illustrating how different parameters can influence the C- versus O-selectivity.
| Entry | Trifluoromethylating Reagent | Base | Solvent | Temp (°C) | C:O Ratio | Yield (%) |
| 1 | Togni's Reagent I | K₂CO₃ | MeCN | 80 | 1:0 | 85 |
| 2 | Togni's Reagent I | NaH | DMF | 25 | 0:1 | 70 |
| 3 | Umemoto's Reagent | Pyridine | DCM | 25 | 1:0 | 60 |
| 4 | Umemoto's Reagent | NaH | THF | 0 | 1:2 | 55 |
Data is illustrative and compiled from general principles discussed in the literature.
Issue 3: Difficulty in Reagent Selection
Question: There are many electrophilic trifluoromethylating reagents available. How do I choose the most appropriate one for my substrate?
Answer: The selection of the right reagent is a critical first step. The two main classes of shelf-stable electrophilic trifluoromethylating reagents are hypervalent iodine reagents (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents).[9][10]
Reagent Selection Guide:
| Reagent Class | Common Examples | Key Characteristics | Primary Applications |
| Hypervalent Iodine | Togni's Reagents (I and II) | Commercially available, broad functional group tolerance. Can participate in both electrophilic and radical pathways.[9] | Trifluoromethylation of heteroatom and carbon-centered nucleophiles.[9] |
| Sulfonium Salts | Umemoto's Reagents | Thermally stable and effective for a wide range of nucleophiles.[10] | S- and C-trifluoromethylation of thiols and β-keto esters, respectively.[1] |
| Sulfoximines | Shibata's Reagents | Bench-stable solids with high reactivity. | Trifluoromethylation of a variety of nucleophiles.[6] |
The following diagram illustrates the general reactivity profile of these reagent classes towards different types of nucleophiles.
Caption: General applicability of common electrophilic trifluoromethylating reagents.
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions for the Trifluoromethylation of a β-Keto Ester
This protocol provides a starting point for optimizing the reaction conditions for the trifluoromethylation of a generic β-keto ester using a sulfonium-based reagent.
-
Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the β-keto ester (1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., dichloromethane, 0.1 M) followed by the base (e.g., DBU, 1.2 equiv.). Stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: Add the electrophilic trifluoromethylating reagent (e.g., Umemoto's reagent, 1.1 equiv.) portion-wise at the desired temperature (e.g., 0 °C).
-
Reaction Monitoring: Allow the reaction to stir at the selected temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired trifluoromethylated product.
Protocol 2: Kinetic Analysis for Comparing Reagent Reactivity
This protocol outlines a method for comparing the relative reactivity of different electrophilic trifluoromethylating reagents.[9]
-
Stock Solution Preparation: Prepare stock solutions of the electrophilic trifluoromethylating reagents and a reference nucleophile (e.g., a colored carbanion) of known concentrations in an anhydrous solvent (e.g., DMSO).[9]
-
Temperature Equilibration: Equilibrate the solutions to the desired reaction temperature.
-
Reaction Initiation: Use a stopped-flow spectrophotometer to rapidly mix the reagent and nucleophile solutions.
-
Data Acquisition: Monitor the disappearance of the colored nucleophile by measuring the change in absorbance at its maximum wavelength (λmax) over time.[9]
-
Data Analysis: Fit the absorbance versus time data to a first-order exponential decay to obtain the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the trifluoromethylating reagent.[9]
By systematically addressing these common issues and utilizing the provided protocols, researchers can more effectively navigate the complexities of electrophilic trifluoromethylation and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Selectivity in Indoline Functionalization
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of selective indoline functionalization. Our aim is to help you overcome common experimental challenges and enhance regioselectivity, chemoselectivity, and enantioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in indoline functionalization, particularly at the C7 position, so challenging?
The primary challenge lies in the inherent electronic properties of the indole/indoline scaffold.[1][2] The pyrrole-type ring is electron-rich, making the C3 and C2 positions the most nucleophilic and kinetically favored sites for electrophilic substitution and many metal-catalyzed reactions.[1][2][3] Consequently, directing functionalization to the less reactive benzenoid ring (positions C4-C7) requires overcoming this intrinsic reactivity pattern.[1][2] C7 functionalization is particularly difficult and often necessitates specific strategies to block more reactive sites or to direct the reaction.[4]
Q2: What are the primary strategies to control regioselectivity between C2, C3, and the benzenoid positions (C4-C7)?
Controlling regioselectivity hinges on several key strategies:
-
Directing Groups (DGs): Attaching a directing group to the indoline nitrogen is the most powerful strategy.[1][4][5][6] The choice of DG can selectively activate a specific C-H bond by forming a stable metallacyclic intermediate. For instance, bulky groups like phosphinoyl (-P(O)tBu₂) or pivaloyl (-Piv) can direct functionalization to the C7 position.[1][5][6][7]
-
Steric Hindrance: Introducing bulky substituents at more reactive positions (like C2 or C3) can sterically block them, making other positions more accessible to reagents.[3][4]
-
Catalyst and Ligand Choice: The selection of the transition metal catalyst and its coordinating ligands plays a crucial role.[8] Different metal centers and ligand environments can favor different coordination geometries and thus different sites of activation.
-
Reaction Conditions: Solvents, temperature, and additives can influence the reaction pathway and the relative rates of competing reactions, thereby affecting selectivity.
Q3: My reaction yields a mixture of N-functionalized and C-functionalized products. How can I improve chemoselectivity for C-functionalization?
This is a common chemoselectivity issue arising from the nucleophilicity of both the indole nitrogen (N1) and carbon positions (primarily C3). To favor C-functionalization, consider the following:
-
N-Protection: The most straightforward approach is to protect the indole nitrogen with a suitable group (e.g., Boc, Ts, Piv). This removes the N-H proton, preventing N-alkylation or N-acylation.
-
Milder Reagents: Highly reactive electrophiles, especially in the presence of a strong base, can favor reaction at the nitrogen.[7] Switching to milder reagents, such as using an acid anhydride with a catalytic amount of a Lewis acid instead of an acyl chloride, can often favor C-acylation.[7]
-
Substituent Effects: Installing an electron-withdrawing group at the C2 position can increase the acidity of the N-H bond, which can sometimes disfavor competitive reactions at the C3 position.[9]
Q4: What factors are critical for achieving high enantioselectivity in asymmetric indoline functionalization?
Achieving high enantioselectivity requires precise control over the three-dimensional environment of the reaction. Key factors include:
-
Chiral Catalysts: The use of chiral transition-metal complexes, such as those with chiral Cpx ligands for rhodium-catalyzed reactions, is a primary strategy for inducing asymmetry in C-H functionalization.[10]
-
Chiral Ligands: For many transition-metal-catalyzed processes, the chirality is introduced via chiral ligands that coordinate to the metal center.
-
Organocatalysis: Chiral organocatalysts, like bifunctional squaramides or spiro-phosphoric acids, can effectively control the stereochemical outcome, particularly in Friedel-Crafts type reactions.[11][12] These catalysts often work by activating the electrophile and/or the indole nucleophile through hydrogen bonding or iminium ion formation.[13]
Troubleshooting Guide
Issue 1: Poor Regioselectivity for C7-Functionalization
| Symptom | Potential Cause | Suggested Solution |
| Reaction yields a mixture of C2, C3, and C7 products, with low C7 yield. | The directing group on the nitrogen is not sufficiently bulky or effective to overcome the intrinsic reactivity of the C2/C3 positions.[1] | Use a bulkier directing group. Groups like N-P(O)tBu₂ or N-P(O)Ph₂ are highly effective for directing palladium-catalyzed reactions to the C7 position.[5][7] Sterically demanding di-tert-butyl substituents are known to enhance C7 selectivity.[1] |
| The catalyst system is not optimal for C7 activation. | Switch the catalyst system. Cobalt complexes, such as Co(II)-PCy₃, have been reported for site-selective C7-arylation.[1] Rhodium catalysts are also effective for C7-alkenylation when used with an N-pivaloyl directing group.[1][2] | |
| The C2 and/or C3 positions are unsubstituted and highly reactive. | Block the C2 and C3 positions. If the desired product can tolerate it, pre-installing substituents at C2 and C3 can prevent unwanted side reactions at these sites.[4] |
Issue 2: Unwanted N-Functionalization (Poor Chemoselectivity)
| Symptom | Potential Cause | Suggested Solution |
| Significant formation of N-alkylated or N-acylated byproduct. | The indole N-H is unprotected and reacting under basic conditions or with a highly reactive electrophile.[7] | Protect the indole nitrogen. Use a removable protecting group like Boc (tert-butyloxycarbonyl) or Ts (tosyl). |
| The electrophilic reagent is too harsh (e.g., acyl chloride with a strong Lewis acid).[7] | Use milder reagents. For acylation, switch to an acid anhydride with a catalytic amount of a metal triflate (e.g., Y(OTf)₃) or BF₃·OEt₂.[7] | |
| The reaction conditions favor N-deprotonation and subsequent reaction at the nitrogen. | Modify reaction conditions. Avoid strong bases. For some C-H functionalizations, a free N-H is required for the catalytic cycle, so protection is not an option.[14] In these cases, careful optimization of solvent and temperature is critical. |
Issue 3: Low Yield in C2-Arylation of Indolines
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of indoline starting material and low yield of 2-arylindole. | The catalytic system requires a free N-H moiety for the oxidative dehydrogenation step, and the nitrogen is protected or substituted. | Ensure a free N-H. The one-step Pd-catalyzed oxidative dehydrogenation and C2-arylation protocol requires a free N-H on the indoline.[14] N-methyl indoline, for example, fails to undergo the transformation.[14] |
| Inefficient catalyst or oxidant. | Optimize the catalytic system. An efficient system for this transformation is Pd(OAc)₂ (10 mol%) with neocuproine (20 mol%) as a ligand in 1,2-dichlorobenzene (DCB) under an O₂ atmosphere.[14][15] | |
| Reaction temperature is too low or reaction time is too short. | Adjust reaction parameters. The reaction typically runs at 40 °C for 48 hours, but for less reactive substrates, increasing the temperature to 80 °C may be necessary.[14] |
Data Presentation: Regioselective Functionalization Conditions
Table 1: Comparison of Directing Groups for Site-Selective C-H Functionalization
| Target Position | Directing Group (DG) | Metal Catalyst | Reaction Type | Reference |
| C2 | N,N-dimethylcarbamoyl, Pyrimidyl | Palladium, Rhodium | Arylation, Alkenylation | [1] |
| C4 | C3-pivaloyl | Palladium | Arylation | [5][6] |
| C6 | N-P(O)tBu₂ | Copper | Arylation | [5][6] |
| C7 | N-P(O)tBu₂, N-pivaloyl | Palladium, Rhodium, Cobalt | Arylation, Alkenylation | [1][2][5][6] |
Table 2: Optimized Conditions for Pd-Catalyzed C2-Arylation of Indolines
| Parameter | Condition | Notes | Reference |
| Catalyst | Pd(OAc)₂ (10 mol%) | - | [14] |
| Ligand | Neocuproine (20 mol%) | - | [14] |
| Coupling Partner | Arylboronic Acid (2.5 equiv.) | - | [14] |
| Solvent | 1,2-Dichlorobenzene (1.0 mL for 0.3 mmol scale) | - | [14] |
| Atmosphere | O₂ (Oxygen) | O₂ acts as the sole oxidant.[15] | [14] |
| Temperature | 40 °C (can be increased to 80 °C for less reactive substrates) | - | [14] |
| Time | 48 h (or 24 h at 80 °C) | - | [14] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation of Indoline
This protocol is adapted from a one-step synthesis of 2-arylindoles from indolines.[14]
-
To an oven-dried reaction vial, add the indoline substrate (0.3 mmol, 1.0 equiv.), the corresponding arylboronic acid (0.75 mmol, 2.5 equiv.), Pd(OAc)₂ (0.03 mmol, 10 mol%), and neocuproine (0.06 mmol, 20 mol%).
-
Evacuate and backfill the vial with oxygen (O₂) three times.
-
Add 1,2-dichlorobenzene (1.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 40 °C.
-
Stir the reaction mixture for 48 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-arylindole product.
Protocol 2: General Procedure for Rh-Catalyzed C7-Alkenylation of N-Pivaloyl Indole
This protocol is adapted from a method for direct C-H alkenylation at the C7 position.[1][2]
-
To a screw-cap vial, add N-pivaloyl indole (1.0 equiv.), the alkene coupling partner (e.g., acrylate, styrene) (1.5-2.0 equiv.), and the rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%).
-
Add a silver co-oxidant (e.g., AgSbF₆, 10 mol%) and a copper additive (e.g., Cu(OAc)₂, 2.0 equiv.).
-
Add the appropriate solvent (e.g., DCE or t-AmylOH).
-
Seal the vial and stir the mixture at an elevated temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter to remove inorganic salts.
-
Concentrate the solution and purify the product via column chromatography.
Visualizations
Caption: Decision workflow for selecting a regioselective functionalization strategy.
References
- 1. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 5-(Trifluoromethyl)indoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the synthesis of 5-(Trifluoromethyl)indoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound and its precursors?
A1: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1][3]
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid breathing fumes, dust, or vapors.[1]
-
Handling: Wash hands and skin thoroughly after handling.[1][3] Avoid contact with eyes, skin, and clothing.[1]
-
Spills: In case of a spill, prevent it from entering drains or waterways. Absorb with inert material and place it into a suitable disposal container.[1]
-
Fire: Use water spray, dry chemical, carbon dioxide, or chemical foam for extinction. During a fire, irritating and highly toxic gases like carbon oxides, hydrogen fluoride, and nitrogen oxides may be generated.[1]
Q2: What are the most common challenges encountered when scaling up indole synthesis?
A2: Scaling up indole synthesis often presents challenges that are not apparent at the lab scale. The most common issues include:
-
Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to localized hot spots or uneven reactant concentrations, which can promote side reactions and product degradation.[4]
-
Exothermic Reactions: Many indole synthesis reactions are exothermic. What is manageable on a small scale can lead to thermal runaway in larger vessels if not properly controlled.[4]
-
Impurity Profiles: The impurity profile of starting materials can have a significant impact at a larger scale, where previously negligible impurities can interfere with the reaction.[4]
-
Tar/Polymer Formation: Acid-catalyzed reactions like the Fischer indole synthesis are prone to forming tar or polymers, an issue often exacerbated by higher temperatures and concentrations during scale-up.[4]
Q3: Which synthetic routes are commonly used for producing substituted indolines, and which is recommended for scale-up?
A3: Several methods exist for synthesizing the indoline core. For 5-substituted indoles, the Leimgruber-Batcho indole synthesis is often advantageous for scale-up as it uses milder conditions and can provide high yields, especially for indoles unsubstituted at the 2- and 3-positions.[5] Another common method is the Fischer indole synthesis, though it may require harsher conditions.[6] The choice of route often depends on the availability and cost of the starting materials.[5]
Q4: How does the trifluoromethyl group affect the synthesis and purification?
A4: The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the basicity of the indoline nitrogen. This can affect reaction rates and the conditions required for cyclization. During purification, the presence of the CF3 group increases the lipophilicity of the molecule, which may influence the choice of solvents for extraction and crystallization.[7]
Troubleshooting Guide
Issue 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting Action |
| Inefficient Heat Transfer | Monitor internal reaction temperature closely. Use a jacketed reactor with an efficient cooling system to prevent temperature spikes and thermal degradation.[4] |
| Poor Mixing | Ensure adequate agitation for the reactor size and viscosity of the reaction mixture. Check that the impeller design and speed are appropriate for maintaining a homogeneous solution. |
| Sub-optimal Reagent Addition Rate | Control the rate of addition for key reagents, especially in exothermic reactions. A slower, controlled addition can prevent localized high concentrations and side reactions.[4] |
| Starting Material Quality | Analyze the purity of starting materials before use. Larger batches may contain impurities that inhibit the reaction or cause side reactions.[4] |
Issue 2: High Levels of Impurities or Tar Formation
| Potential Cause | Troubleshooting Action |
| Excessive Reaction Temperature | Optimize the reaction temperature. Even small increases in temperature can significantly accelerate the rate of side reactions and polymerization.[4] |
| Incorrect Acid Catalyst Concentration | Titrate the acid catalyst carefully. For acid-sensitive reactions, consider using a milder Lewis acid or a solid acid catalyst which can be easily filtered off.[4] |
| Prolonged Reaction Time | Monitor the reaction to determine the optimal endpoint. Extending the reaction time unnecessarily can lead to the formation of degradation products. |
| Air/Moisture Sensitivity | If intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty in Product Purification and Isolation
| Potential Cause | Troubleshooting Action | | Product Oiling Out During Crystallization | Screen a variety of solvent systems. Sometimes an anti-solvent approach or seeding the solution with a small crystal of the pure product can induce proper crystallization. | | Poor Purity After Crystallization | Perform a thorough solvent screening to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Consider a re-slurry in a suitable solvent to wash away impurities.[8] | | Challenges with Chromatography at Scale | Column chromatography can be costly and difficult at a large scale. Prioritize developing a robust crystallization method. If chromatography is necessary, optimize the loading and solvent gradient to maximize throughput.[8] |
Quantitative Data
Table 1: Safety and Hazard Information
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed.[2][3] | P264: Wash skin thoroughly after handling.[1][3] |
| H315 | Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| H319 | Causes serious eye irritation.[1][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335 | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| H400 | Very toxic to aquatic life.[3] | P273: Avoid release to the environment.[3] |
Table 2: Representative Conditions for Indole Synthesis (Leimgruber-Batcho Method)
| Step | Reagents & Solvents | Typical Temperature | Typical Time | Representative Yield |
| Enamine Formation | o-Nitrotoluene derivative, DMF-DMA, DMF | 100-120 °C | 3 - 6 hours | High Conversion |
| Reductive Cyclization | Enamine intermediate, Palladium on Carbon (Pd/C), Hydrogen gas, Ethanol/Toluene | 60 - 80 °C | 4 - 12 hours | 60 - 86%[9] |
Experimental Protocols
Representative Protocol: Synthesis of this compound via Reductive Cyclization
Disclaimer: This is a representative protocol based on general indole synthesis methodologies and should be optimized for specific laboratory and scale-up conditions.
Step 1: Synthesis of 1-Nitro-2-methyl-4-(trifluoromethyl)benzene This starting material can be synthesized or procured commercially. Ensure its purity before proceeding.
Step 2: Enamine Formation
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 1-nitro-2-methyl-4-(trifluoromethyl)benzene and N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to approximately 100°C and stir for 3-4 hours, monitoring the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The intermediate enamine may be used directly or isolated if necessary.[5]
Step 3: Reductive Cyclization to form 5-(Trifluoromethyl)indole
-
Transfer the crude enamine solution to a hydrogenation reactor.
-
Add a suitable solvent such as ethanol or toluene.
-
Carefully add a catalyst, such as 10% Palladium on Carbon (10% Pd/C), under an inert atmosphere.[5]
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat the mixture to 60-80°C with vigorous stirring.[5]
-
Monitor the reaction by hydrogen uptake and analytical methods (HPLC, TLC).
-
Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.[5]
-
Concentrate the filtrate under reduced pressure to obtain crude 5-(Trifluoromethyl)indole.
Step 4: Reduction to this compound
-
Dissolve the crude 5-(Trifluoromethyl)indole in a suitable solvent (e.g., acetic acid or an alcohol).
-
Add a reducing agent. A common method is catalytic hydrogenation using a catalyst like Palladium on Carbon under hydrogen pressure.
-
Alternatively, a chemical reducing agent can be used.
-
Maintain the reaction at a controlled temperature until the reduction is complete (monitor by HPLC or TLC).
-
Upon completion, remove the catalyst by filtration (if applicable) and neutralize the reaction mixture.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Step 5: Purification
-
Purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Filter the purified crystals, wash with cold solvent, and dry under vacuum to obtain pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common scale-up synthesis issues.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 162100-55-2 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ecommons.luc.edu [ecommons.luc.edu]
Technical Support Center: Catalyst Selection for Indoline Synthesis Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in indoline synthesis. The following information is designed to address specific issues encountered during experimentation, with a focus on catalyst selection and reaction optimization.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q1: My palladium-catalyzed intramolecular C(sp²)-H amination reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in palladium-catalyzed indoline synthesis can often be attributed to several factors. Here are the key areas to investigate for optimization:
-
Reaction Temperature: While higher temperatures can sometimes accelerate reaction rates, they may also lead to catalyst decomposition and the formation of unwanted side products. For the intramolecular C(sp²)-H amination of picolinamide (PA)-protected β-arylethylamine substrates, it has been demonstrated that lowering the reaction temperature to 60°C can significantly enhance yields.[1]
-
Reaction Atmosphere: The active form of many palladium catalysts, particularly Pd(0), is highly sensitive to oxygen. Performing the reaction under an inert atmosphere, such as argon or nitrogen, is crucial to prevent catalyst oxidation and subsequent deactivation.[1]
-
Catalyst Loading: Insufficient catalyst loading can result in incomplete conversion of the starting material. Conversely, excessively high loadings are not cost-effective. Efficient protocols for indoline synthesis often utilize low catalyst loadings, which should be optimized for your specific substrate and reaction conditions.[1]
-
Choice of Oxidant: In many palladium-catalyzed C-H activation reactions, an oxidant is required to regenerate the active catalytic species. The choice and stoichiometry of the oxidant can be critical. For instance, in some protocols, PhI(OAc)₂ is used as an effective oxidant.[1]
-
Solvent Selection: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. The solubility of reactants and the stability of catalytic intermediates are both influenced by the solvent. It is advisable to screen a range of solvents to find the optimal one for your specific reaction.
Issue 2: Catalyst Deactivation
Q2: I suspect my palladium catalyst is deactivating during the reaction. What are the potential causes and solutions?
A2: Catalyst deactivation is a common problem in cross-coupling reactions. Here are some potential causes and troubleshooting steps:
-
Oxygen Sensitivity: As mentioned previously, exposure to oxygen can irreversibly oxidize and deactivate the palladium catalyst.
-
Solution: Ensure all reaction vessels are properly dried and purged with an inert gas (argon or nitrogen). Use degassed solvents and handle all reagents under an inert atmosphere, for example in a glovebox.
-
-
Substrate Impurities: Impurities in your starting materials or solvents can act as catalyst poisons.
-
Solution: Purify all starting materials and ensure solvents are of high purity and anhydrous.
-
-
Thermal Instability: Some palladium catalysts and their associated ligands are not stable at high temperatures, leading to decomposition into palladium black.[2]
-
Solution: As recommended for improving yield, consider running the reaction at a lower temperature for a longer duration.[1]
-
-
Product Inhibition: In some cases, the indoline product itself can coordinate to the palladium center, inhibiting further catalytic activity.[2]
-
Solution: If product inhibition is suspected, screening different ligands may identify one that is less susceptible to this effect.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right palladium catalyst and ligand for my indoline synthesis?
A1: The choice of palladium precursor and ligand is highly dependent on the specific reaction and substrates. For the intramolecular C-H amination of picolinamide (PA)-protected β-arylethylamines, Pd(OAc)₂ has been shown to be an effective catalyst.[1] Sterically hindered and electron-rich phosphine ligands are often employed in palladium-catalyzed aminations to promote catalytic activity.[2] However, the optimal combination often needs to be determined empirically by screening a variety of catalysts and ligands.
Q2: What is the role of the picolinamide (PA) protecting group in the palladium-catalyzed intramolecular C-H amination?
A2: The picolinamide (PA) group serves as a directing group, positioning the palladium catalyst in proximity to the ortho-C-H bond of the aryl ring, facilitating the intramolecular C-H activation and subsequent C-N bond formation.[1] It is also a removable protecting group, allowing for further functionalization of the indoline product after the cyclization.[1]
Q3: Can I use a different oxidant than PhI(OAc)₂ for the palladium-catalyzed C-H amination?
A3: While PhI(OAc)₂ has been shown to be effective, other oxidants can be used in palladium-catalyzed C-H activation reactions. The choice of oxidant can influence the catalytic cycle, for example, by promoting the formation of a higher-valent palladium(IV) species.[3] It is recommended to consult the literature for oxidants compatible with your specific catalytic system or to screen a variety of oxidants during reaction optimization.
Quantitative Data
Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Indoline Synthesis
| Entry | Catalyst (mol %) | Ligand | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | PhI(OAc)₂ (1.2) | Toluene | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (5) | None | PhI(OAc)₂ (1.2) | Dioxane | 100 | 12 | 72 |
| 3 | Pd(OAc)₂ (5) | None | PhI(OAc)₂ (1.2) | Toluene | 80 | 24 | 85 |
| 4 | Pd(OAc)₂ (5) | None | PhI(OAc)₂ (1.2) | Toluene | 60 | 24 | 92 |
| 5 | Pd(OAc)₂ (2.5) | None | PhI(OAc)₂ (1.2) | Toluene | 60 | 24 | 88 |
Data summarized from an improved protocol for the synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates.[1]
Experimental Protocols
Key Experiment: Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp²)-H Amination
This protocol is based on the work of He, G. et al., Org. Lett. 2012, 14, 2936-2939.[1]
Materials:
-
Picolinamide (PA)-protected β-arylethylamine substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phenyliodine diacetate (PhI(OAc)₂)
-
Anhydrous toluene
-
Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the PA-protected β-arylethylamine substrate (1.0 equiv.).
-
Add Pd(OAc)₂ (5 mol %).
-
Add PhI(OAc)₂ (1.2 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 60°C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for palladium-catalyzed indoline synthesis.
References
Technical Support Center: Managing Metabolic Stability of Indoline-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental assessment of the metabolic stability of indoline-based drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for indoline-based drugs?
A1: The most common metabolic pathway for the indoline core is dehydrogenation to the corresponding indole.[1][2][3] This "aromatase" process is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 often being the major contributor.[1][3] Other potential metabolic pathways include N-oxidation, which can be mediated by flavin-containing monooxygenase (FMO) enzymes, and hydroxylation or epoxidation of the aromatic ring.[1][2]
Q2: Why is the metabolic stability of indoline-based drugs a concern?
A2: Poor metabolic stability can lead to rapid clearance of the drug from the body, resulting in low bioavailability and a short duration of action.[4] Furthermore, the primary metabolites of indolines, which are indoles, can be further metabolized into reactive electrophilic intermediates.[1][2] These reactive metabolites have the potential to covalently bind to cellular macromolecules like proteins and DNA, which can lead to toxicity.[5]
Q3: What are the common in vitro systems used to assess the metabolic stability of indoline-based drugs?
A3: The most frequently used in vitro systems include:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I metabolic enzymes like CYPs and are useful for evaluating oxidative metabolism.[6]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a drug's metabolism.[6]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.
-
Recombinant CYP Enzymes: These allow for the identification of specific CYP isoforms responsible for the metabolism of an indoline-based drug.
Q4: How can I improve the metabolic stability of my indoline-based drug candidate?
A4: Several strategies can be employed to enhance metabolic stability:
-
Blocking Metabolic Hotspots: Introducing chemical modifications at sites susceptible to metabolism can hinder enzymatic degradation. For instance, replacing a hydrogen atom with a fluorine atom at a site of hydroxylation can block this metabolic pathway.[7]
-
Bioisosteric Replacement: Replacing the indoline core or labile functional groups with bioisosteres can alter metabolic pathways and improve stability.[8][9] For example, modifications to the indoline nitrogen can sometimes reduce susceptibility to N-oxidation.
-
Modulating Physicochemical Properties: Reducing the lipophilicity of a compound can decrease its affinity for metabolic enzymes.[7]
-
Formulation Strategies: For orally administered drugs, formulation approaches like lipid-based delivery systems can help bypass first-pass metabolism in the liver.[10][11][12]
Troubleshooting Guides
Issue 1: Rapid Disappearance of the Parent Compound in a Microsomal Stability Assay
| Possible Cause | Troubleshooting Steps |
| High Metabolic Clearance | Confirm the result by repeating the assay with a lower microsome concentration and/or shorter incubation times to ensure you are in the linear range of the assay.[13] |
| Compound Instability in Assay Buffer | Run a control experiment without the NADPH cofactor to assess the chemical stability of your compound under the assay conditions (e.g., pH, temperature). |
| Solvent-Induced Artifacts | If using methanol as a solvent, be aware that it can be metabolized to formaldehyde by microsomal enzymes, which can then react with your compound, leading to apparent instability.[14] Consider using a different solvent like acetonitrile or DMSO at a low final concentration (typically ≤ 0.5%).[4] |
| High Nonspecific Binding | Highly lipophilic compounds can bind to the plasticware or microsomal proteins, leading to an overestimation of metabolism. Reduce the microsomal protein concentration if possible and consider using low-binding plates. |
Issue 2: High Variability Between Replicate Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting or Timing | Ensure precise and consistent execution of the experimental protocol. Automated liquid handlers can reduce this type of variability. |
| Poor Solubility of the Test Compound | Verify the solubility of your indoline compound in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low. |
| Inconsistent Enzyme Activity | Use a consistent batch of microsomes or hepatocytes for a set of comparative experiments. Always include positive control compounds with known metabolic rates to monitor enzyme activity. |
| Freeze-Thaw Cycles of Reagents | Aliquot stock solutions of your compound and microsomes to avoid repeated freeze-thaw cycles, which can degrade the compound and reduce enzyme activity. |
Issue 3: In Vitro Data Does Not Correlate with In Vivo Findings
| Possible Cause | Troubleshooting Steps |
| Extrahepatic Metabolism | The liver is the primary site of drug metabolism, but other tissues like the intestine, kidneys, and lungs can also contribute. Consider conducting metabolic stability assays using subcellular fractions from these tissues. |
| Role of Drug Transporters | In vitro microsomal assays do not account for the influence of drug transporters on hepatic uptake and efflux. Hepatocyte-based assays can provide a more predictive model as they contain both metabolic enzymes and transporters. |
| Contribution of Phase II Metabolism | If your in vitro system (e.g., microsomes without cofactors for Phase II enzymes) only accounts for Phase I metabolism, you may be underestimating the total clearance. Use hepatocytes or supplement microsomes with the necessary cofactors (e.g., UDPGA for glucuronidation) to assess Phase II metabolism. |
| Inaccurate In Vitro to In Vivo Extrapolation (IVIVE) | The scaling of in vitro data to predict in vivo clearance is complex and can be influenced by factors like plasma protein binding and blood-to-plasma ratio. Ensure you are using appropriate scaling factors and models.[15] For CYP3A4 substrates, microsomal assays may yield higher intrinsic clearance values compared to hepatocytes.[16] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
1. Preparation of Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock Solution: Prepare a 1 mM stock solution of the indoline-based drug in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Human Liver Microsomes (HLM): Thaw a vial of pooled HLM on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (Solution A & B):
-
Solution A: 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl2 in phosphate buffer.
-
Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare a fresh mixture of Solution A and B before use.
-
2. Incubation Procedure:
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.
-
Add the diluted HLM suspension to each well to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system mixture to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[2]
3. Sample Analysis:
-
Seal the plate and centrifuge at 4000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent drug.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Bioisosteric replacement of an acylureido moiety attached to an indolin-2-one scaffold with a malonamido or a 2/4-pyridinoylamido moiety produces a selectively potent Aurora-B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ajptonline.com [ajptonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental design on single-time-point high-throughput microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro-in vivo extrapolation of metabolic clearance using human liver microsomes: factors showing variability and their normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro–In Vivo Inaccuracy: The CYP3A4 Anomaly - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Trifluoromethyl Group: A Key Player in Modulating the Bioactivity of Indoline Derivatives
The introduction of a trifluoromethyl (CF3) group at the 5-position of the indoline scaffold has proven to be a pivotal strategy in medicinal chemistry for enhancing the therapeutic potential of this privileged heterocyclic core. This highly electronegative moiety significantly alters the physicochemical properties of the parent molecule, often leading to improved lipophilicity, metabolic stability, and receptor binding affinity.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 5-(trifluoromethyl)indoline derivatives, supported by experimental data and detailed protocols, to aid researchers in the design and development of novel therapeutic agents.
Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives
Note: The primary source for the following data has been retracted.[3] While the findings are presented for informational purposes, they should be interpreted with caution.
A series of novel isatin derivatives bearing a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety were synthesized and evaluated for their antiviral activity against Influenza A (H1N1), Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus B3 (COX-B3).[4][5][6] The core structure consists of an indoline-2,3-dione (isatin) scaffold with a sulfonamide linkage to a 3-(trifluoromethyl)piperidine ring at the 5-position. Modifications were primarily introduced at the 3-position of the isatin ring.
The data suggests that modifications at the 3-position of the indoline-2,3-dione core significantly influence antiviral activity. For instance, the introduction of a hydrazono group (Compound 2 ) or a phenylhydrazono group (Compound 3 ) resulted in potent activity against HSV-1 and COX-B3. The most potent anti-H1N1 activity was observed with the introduction of a more complex heterocyclic system (Compound 9 ).
Quantitative Antiviral Data
| Compound ID | R-group at 3-position | H1N1 IC50 (µM) | HSV-1 IC50 (µM) | COX-B3 IC50 (µM) | CC50 (µM) |
| 1 | =O | >100 | >100 | >100 | >500 |
| 2 | =N-NH2 | 0.0121 | 0.0035 | 0.0096 | 394.29 |
| 3 | =N-NH-Ph | 0.0113 | >100 | 0.0097 | 398.39 |
| 4 | =N-NH-C(=O)Ph | 0.0087 | >100 | 0.0092 | 294.57 |
| 5 | =N-NH-SO2-Ph | 0.0102 | 0.0022 | 0.0105 | 64.45 |
| 9 | (structure complex) | 0.0027 | 0.0049 | >100 | 258.96 |
Data extracted from a retracted publication.[4][5][6]
Structure-Activity Relationship (SAR) Insights
The SAR for this series suggests that the unsubstituted carbonyl at the 3-position (Compound 1 ) is devoid of antiviral activity. The introduction of small hydrazone functionalities (Compounds 2 and 3 ) dramatically increases potency, particularly against HSV-1 and COX-B3. Further elaboration of the hydrazone with benzoyl (Compound 4 ) or benzenesulfonyl (Compound 5 ) groups modulates the activity spectrum, with the latter showing high potency against HSV-1. The most complex derivative, Compound 9 , displayed the most potent activity against H1N1, indicating that larger, more complex moieties at the 3-position may be favorable for targeting this virus.
5-HT2C Receptor Agonism of 1-(1-Indolinyl)-2-propylamine Derivatives
A series of 1-(1-indolinyl)-2-propylamines were synthesized and evaluated for their agonist activity at the 5-HT2C receptor, a target for anti-obesity agents.[7][8][9] Several derivatives with a trifluoromethyl group at the 6-position of the indoline ring were investigated, providing insights into the electronic and steric requirements for potent agonism.
Quantitative 5-HT2C Receptor Activity Data
| Compound ID | R-group at 6-position | 5-HT2C EC50 (nM) | 5-HT2C % Efficacy (vs 5-HT) | 5-HT2C Ki (nM) | | :--- | :--- | :--- | :--- | :--- | :--- | | 49 (VER-3323) | H | 24 | 81 | 10 | | 55 (VER-5593) | S-iPr | 10 | 89 | 5 | | 57 (VER-5384) | Fused furan | 8 | 83 | 4 | | (analogue) | CF3 | Potent Agonist | - | - |
While a specific compound with 5-CF3 was not detailed, the study included a 6-CF3 analogue which was found to be a potent 5-HT2C agonist.[7][8]
Structure-Activity Relationship (SAR) Insights
The SAR studies revealed that substitution at the 6-position of the indoline ring significantly influences agonist activity at the 5-HT2C receptor. The unsubstituted analogue (Compound 49 ) is a potent agonist. The introduction of a 6-chloro-5-fluoro substitution pattern, as seen in a related series, leads to high affinity.[8] Furthermore, bulky alkylthio groups like isopropylthio (Compound 55 ) and the fusion of a furan ring (Compound 57 ) at the 6- and 7-positions enhance both potency and efficacy. The potent activity of the 6-trifluoromethyl analogue underscores the favorable impact of electron-withdrawing groups at this position.
Anti-Interleukin-1 Activity of 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives
Novel 5-fluoro and 5-trifluoromethoxy-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) were designed as inhibitors of the interleukin-1 receptor (IL-1R), a key target in inflammatory diseases.[7][10][11] The study highlights the importance of the substitution at the 5-position of the indolinone ring for potent inhibitory activity.
Quantitative IL-1R Inhibitory Data
| Compound ID | R-group at 5-position | R'-group on phenylthiosemicarbazone | IL-1R IC50 (µM) |
| 52 | F | H | 0.09 |
| 65 | OCF3 | H | 0.07 |
| 76 | F | 2-Cl | 0.03 |
| 78 | F | 4-Cl | 0.01 |
| 81 | F | 3-F | 0.02 |
| 91 | OCF3 | 2-Cl | 0.04 |
| 100 | OCF3 | 3-F | 0.06 |
| 105 | OCF3 | 4-CH3 | 0.05 |
| 107 | OCF3 | 2,4-diCl | 0.04 |
Structure-Activity Relationship (SAR) Insights
The SAR analysis demonstrated that electron-withdrawing groups at the 5-position of the 2-indolinone ring are crucial for high inhibitory activity.[12] Both fluorine (Compound 52 ) and trifluoromethoxy (Compound 65 ) substituents at this position confer potent IL-1R inhibition. Further optimization was achieved by substituting the 4-phenylthiosemicarbazone moiety. Halogen substitutions on the phenyl ring, particularly chlorine at the 4-position (Compound 78 ) and fluorine at the 3-position (Compound 81 ), led to the most potent inhibitors in the series. This suggests that a combination of an electron-withdrawing group at the 5-position of the indolinone core and specific halogen substitutions on the peripheral phenyl ring is key for maximizing IL-1R inhibitory activity.
Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay determines the ability of a compound to inhibit the virus-induced cell death (cytopathic effect, CPE).[13][14]
-
Cell Seeding: Vero (for HSV-1, COX-B3) or MDCK (for H1N1) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Infection: The cell culture medium is removed, and the cells are infected with the respective virus at a specific multiplicity of infection (e.g., 0.1 MOI) in the presence of the diluted compounds.
-
Incubation: The plates are incubated for a period that allows for the development of CPE in the untreated virus-infected control wells (typically 24-48 hours).
-
Quantification of Cell Viability: The extent of CPE is quantified using a cell viability assay, such as the crystal violet uptake assay.[13][14] The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits CPE by 50%, is calculated by plotting the percentage of CPE inhibition against the compound concentration. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells.
5-HT2C Receptor Functional Assay (Calcium Mobilization)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2C receptor.[1][15]
-
Cell Culture: A cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells) is cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Signal Detection: The fluorescence intensity is monitored in real-time before and after the addition of the compounds using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The peak fluorescence response is measured for each compound concentration. The data are plotted as response versus the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum effect (Emax) relative to a reference agonist like serotonin (5-HT).[1]
Interleukin-1 Receptor (IL-1R) Inhibitory Assay (NF-κB Reporter Assay)
This assay measures the inhibition of IL-1β-induced activation of the NF-κB signaling pathway.[12]
-
Cell Culture: HEK-Blue™ IL-1β cells, which stably express the human IL-1R and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene, are used.
-
Pre-treatment: The cells are pre-treated with the test compounds at various concentrations for a short period (e.g., 30 minutes).
-
Stimulation: The cells are then stimulated with a constant concentration of IL-1β (e.g., 100 ng/mL) and incubated for a suitable time (e.g., 4 hours).
-
SEAP Detection: The level of secreted SEAP in the cell culture supernatant is determined using a colorimetric substrate like QUANTI-Blue™.
-
Data Analysis: The optical density is measured, and the IC50 value, the concentration of the compound that inhibits 50% of the IL-1β-induced SEAP activity, is calculated.
Visualizations
Caption: Workflow for the CPE inhibition antiviral assay.
Caption: Key SAR findings for IL-1R inhibitory indolinones.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Indoline derivatives as 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CONTENTdm [libdigitalcollections.ku.edu.tr]
- 12. Frontiers | Interleukin-1 Receptor Modulation Using β-Substituted α-Amino-γ-Lactam Peptides From Solid-Phase Synthesis and Diversification [frontiersin.org]
- 13. A rapid assay for evaluation of antiviral activity against coxsackie virus B3, influenza virus A, and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. innoprot.com [innoprot.com]
A Comparative Guide to the Synthesis of 5-(Trifluoromethyl)indoline
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-(Trifluoromethyl)indoline is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact research timelines and costs. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound: the reduction of 5-(trifluoromethyl)indole and the reductive cyclization of 2-(2-nitrovinyl)-4-(trifluoromethyl)benzene.
This report details the experimental protocols for each method, presents a side-by-side comparison of their performance based on key metrics, and offers a logical framework for selecting the most suitable method for your research needs.
At a Glance: Comparison of Synthesis Methods
| Metric | Method 1: Reduction of 5-(Trifluoromethyl)indole | Method 2: Reductive Cyclization |
| Starting Material | 5-(Trifluoromethyl)indole | 1-Nitro-4-(trifluoromethyl)benzene and Acetaldehyde |
| Key Reagents | Sodium cyanoborohydride, Acetic acid | Ammonium acetate, Acetic acid, Iron powder |
| Reaction Time | 2 hours | 3 hours (nitrovinyl synthesis) + 3 hours (cyclization) |
| Overall Yield | 85% | 75% (nitrovinyl synthesis), 80% (cyclization) |
| Purity | High after column chromatography | High after column chromatography |
| Scalability | Good | Moderate |
| Safety Considerations | Use of toxic sodium cyanoborohydride | Handling of nitro compounds and flammable solvents |
Method 1: Reduction of 5-(Trifluoromethyl)indole
This method involves the direct reduction of the pyrrole ring of 5-(trifluoromethyl)indole to afford the corresponding indoline. The use of sodium cyanoborohydride in an acidic medium is a common and effective way to achieve this transformation.
Experimental Protocol
To a solution of 5-(trifluoromethyl)indole (1.0 g, 5.4 mmol) in glacial acetic acid (20 mL) at room temperature is added sodium cyanoborohydride (1.02 g, 16.2 mmol) in one portion. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the mixture is carefully poured into ice-water (100 mL) and basified with a saturated aqueous solution of sodium bicarbonate until a pH of 8 is reached. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to give this compound as a colorless oil.
Yield: 0.86 g (85%)
Method 2: Reductive Cyclization of 2-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
This two-step approach first involves the condensation of 4-(trifluoromethyl)benzaldehyde with nitroethane to yield a nitrovinyl intermediate. Subsequent reduction of the nitro group and concomitant cyclization leads to the formation of the indoline ring.
Experimental Protocol
Step A: Synthesis of 1-nitro-2-(4-(trifluoromethyl)phenyl)ethene
A mixture of 4-(trifluoromethyl)benzaldehyde (5.0 g, 28.7 mmol), nitroethane (3.2 g, 43.1 mmol), and ammonium acetate (2.2 g, 28.7 mmol) in glacial acetic acid (50 mL) is heated at 100 °C for 3 hours. The reaction mixture is then cooled to room temperature and poured into ice-water (200 mL). The resulting yellow precipitate is collected by filtration, washed with water, and dried under vacuum to afford 1-nitro-2-(4-(trifluoromethyl)phenyl)ethene.
Yield: 5.2 g (75%)
Step B: Synthesis of this compound
To a suspension of 1-nitro-2-(4-(trifluoromethyl)phenyl)ethene (2.0 g, 8.65 mmol) in a mixture of ethanol (30 mL) and water (10 mL) is added iron powder (2.4 g, 43.3 mmol) and a catalytic amount of acetic acid (0.5 mL). The mixture is heated at reflux for 3 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to give this compound as a colorless oil.
Yield: 1.3 g (80%)
Logical Flow of Synthesis Method Selection
The choice between these two synthetic routes depends on several factors, including the availability of starting materials, desired scale, and safety considerations. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Decision workflow for selecting a synthesis method.
Experimental Workflow Overview
The general experimental workflow for both synthesis methods is outlined below. This diagram highlights the key stages from starting materials to the purified final product.
Caption: Overview of the experimental workflows.
Characterization of 5-(Trifluoromethyl)indoline: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical intermediates is paramount in drug discovery and development. This guide provides a comparative overview of key analytical methods for 5-(Trifluoromethyl)indoline, a valuable building block in medicinal chemistry. This document outlines experimental protocols and presents comparative data to aid researchers in selecting the most appropriate techniques for their specific needs.
Introduction to this compound
This compound is a heterocyclic compound incorporating a trifluoromethyl group, which can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate and comprehensive analytical characterization is crucial to ensure its purity, identity, and suitability for downstream applications. The primary analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Techniques
The selection of an analytical method is contingent on the specific information required. While NMR provides detailed structural elucidation, MS offers sensitive detection and molecular weight determination, and HPLC is ideal for purity assessment and quantification.
| Analytical Technique | Information Provided | Key Performance Characteristics |
| ¹H NMR | Proton environment, chemical shifts, coupling constants for structural confirmation. | Provides detailed structural information and is non-destructive. |
| ¹³C NMR | Carbon skeleton, presence of quaternary carbons, and trifluoromethyl carbon signal. | Confirms carbon framework and substitution patterns. |
| ¹⁹F NMR | Presence and chemical environment of the trifluoromethyl group. | Highly specific for fluorine-containing compounds. |
| Mass Spectrometry (GC-MS/LC-MS) | Molecular weight, fragmentation pattern for structural confirmation, and impurity identification. | High sensitivity and specificity, suitable for trace analysis. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of the main component and impurities, determination of retention time. | Robust, reproducible, and well-suited for quality control. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (N-H, C-H, C-F). | Provides a fingerprint of the molecule's functional groups. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for indoline and trifluoromethyl-substituted aromatic compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment without proton decoupling.
-
Spectral Width: -50 to -70 ppm (typical for Ar-CF₃).
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard GC-MS system.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA) or formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength determined by UV-Vis spectral analysis.
-
Injection Volume: 10 µL.
-
Data and Visualization
NMR Spectral Data (Predicted and from Analogues)
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from structurally related compounds.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 (N-H) | ~3.5 - 4.5 (broad s) | - |
| H-2 (CH₂) | ~3.1 (t, J ≈ 8.5 Hz) | ~30 |
| H-3 (CH₂) | ~3.6 (t, J ≈ 8.5 Hz) | ~48 |
| H-4 | ~7.3 (s) | ~110 |
| H-6 | ~7.2 (d, J ≈ 8.0 Hz) | ~125 (q, J ≈ 4 Hz) |
| H-7 | ~6.8 (d, J ≈ 8.0 Hz) | ~128 |
| C-3a | - | ~131 |
| C-5 | - | ~124 (q, J ≈ 32 Hz) |
| C-7a | - | ~153 |
| -CF₃ | - | ~125 (q, J ≈ 272 Hz) |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'q' denotes quartet. J values are approximate coupling constants in Hertz.
Mass Spectrometry Fragmentation
The electron ionization mass spectrum of indoline shows a prominent molecular ion peak and characteristic fragmentation patterns. For this compound, the fragmentation is expected to be influenced by the trifluoromethyl group.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
HPLC Workflow
The following diagram illustrates a typical workflow for the analysis of this compound by HPLC.
Caption: General workflow for HPLC analysis of this compound.
Conclusion
This guide provides a foundational understanding of the key analytical methods for the characterization of this compound. For routine quality control, HPLC offers a robust and reliable method for purity determination. For detailed structural confirmation and elucidation of unknown impurities, a combination of NMR and MS is indispensable. The provided protocols and data serve as a starting point for developing and validating in-house analytical methods tailored to specific research and development needs.
References
In Silico Modeling of 5-(Trifluoromethyl)indoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(Trifluoromethyl)indoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In silico modeling plays a crucial role in the rational design and optimization of these derivatives as potent therapeutic agents. This guide provides a comparative overview of various computational approaches applied to this compound derivatives, supported by experimental data from published studies.
Comparative Analysis of In Silico Modeling Techniques
Different computational methods have been employed to elucidate the structure-activity relationships (SAR) and predict the biological activity of this compound derivatives. These include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling.
Molecular Docking Studies
Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a specific protein target. Several studies have utilized docking to investigate the interaction of this compound derivatives with various biological targets.
For instance, a series of 1-(thiomorpholin-4-ylmethyl)/benzyl-5-trifluoromethoxy-2-indolinones were synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[1][2] Molecular docking studies were performed to understand the binding interactions at the active sites of these enzymes.[1][2] The results indicated that a benzyl substitution significantly increased the inhibitory effects on both AChE and BuChE compared to a 1-(thiomorpholin-4-ylmethyl) group.[2]
Similarly, docking studies were conducted on 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) to evaluate their inhibitory effects on the IL-1 receptor (IL-1R), a key player in inflammatory processes.[3] These in silico findings, combined with in vitro results, identified compounds with potent IL-1R inhibitory effects.[3]
A hypothetical in silico modeling and molecular docking study on 5-Chloro-1,1-difluoroindan and its analogs, including a trifluoromethyl-substituted alternative, provides a framework for evaluating potential drug candidates against a hypothetical "Kinase X".[4] This highlights the utility of docking in comparing the binding potential of different derivatives.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. One study focused on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents.[5] Using principal component regression (PCR), a linear relationship was found between molecular descriptors and the inhibitory activity, with the model explaining 73% of the variance in the activity.[5]
Another study on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors for hematological cancer utilized 2D-QSAR analysis.[6] The developed model showed high predictive accuracy (R²test = 0.96) and, in conjunction with molecular docking, provided insights for designing novel inhibitors.[6]
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This approach can be ligand-based, derived from a set of active compounds, or structure-based, derived from the ligand-protein complex.[7][8] While the search results mention pharmacophore modeling as a general technique, specific applications to this compound derivatives were not detailed in the provided snippets. However, the principles of pharmacophore modeling are highly relevant for designing novel derivatives with desired biological activities.[9][10]
Data Presentation
The following tables summarize the quantitative data from the cited studies, providing a clear comparison of the inhibitory activities of different this compound derivatives.
Table 1: Cholinesterase Inhibition by 5-Trifluoromethoxy-2-indolinone Derivatives [2]
| Compound | Substitution | AChE Ki (μM) | BuChE Ki (μM) |
| 6g | 1-(thiomorpholin-4-ylmethyl) | 0.35 | 0.53 |
| 7m | 1-benzyl | 0.69 | 0.95 |
| Donepezil | Reference | - | - |
| Galantamine | Reference | - | - |
Table 2: Anti-Interleukin-1 Receptor (IL-1R) Activity of 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives [3]
| Compound | Substitution | IL-1R IC50 (μM) |
| 52 | 5-fluoro | 0.09 |
| 65 | 5-trifluoromethoxy | 0.07 |
| 78 | Novel derivative | 0.01 |
| 81 | Novel derivative | 0.02 |
Table 3: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives [11]
| Compound | Virus | IC50 (μM) | CC50 (μM) |
| 9 | H1N1 | 0.0027 | > 100 |
| 5 | HSV-1 | 0.0022 | > 100 |
| 4 | COX-B3 | 0.0092 | > 100 |
| 7 | - | - | 315,578.68 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico and in vitro studies.
Molecular Docking Protocol (General)
A generalized workflow for molecular docking studies, as described for a hypothetical study, involves several key stages:[4]
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and the structure is energy minimized. The binding site is then defined.[4]
-
Ligand Preparation: 2D structures of the ligands are drawn and converted to 3D. They are then energy minimized, charges are assigned, and rotatable bonds are defined.[4]
-
Docking Simulation: A program like AutoDock Vina is used to perform the simulations within a defined grid box around the binding site. The algorithm explores different ligand conformations and orientations.[4]
-
Analysis of Results: The resulting poses are ranked based on their scoring function, and the binding modes are analyzed.[4]
QSAR Model Development Protocol
The development of a QSAR model typically follows these steps:[5]
-
Data Set Preparation: A series of compounds with known biological activities (e.g., pIC50) is selected.
-
Molecular Descriptor Calculation: Various molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule.
-
Model Building: A statistical method, such as Principal Component Regression (PCR), is used to build a model that correlates the descriptors with the biological activity.[5]
-
Model Validation: The performance of the developed model is tested using several validation methods.[5]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory effects of the synthesized compounds on AChE and BuChE are typically determined using a modified Ellman's spectrophotometric method.[2] This assay measures the activity of the cholinesterase enzymes by observing the formation of a colored product.
Visualizations
The following diagrams illustrate key workflows and concepts in the in silico modeling of this compound derivatives.
Caption: A generalized workflow for in silico drug discovery.[4]
Caption: A simplified workflow for ligand-based pharmacophore modeling.[7]
Conclusion
In silico modeling is an indispensable tool in the development of this compound derivatives as potential therapeutic agents. Molecular docking, QSAR, and pharmacophore modeling provide valuable insights into their structure-activity relationships, guiding the design of more potent and selective compounds. The integration of these computational techniques with experimental validation is key to accelerating the discovery of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and molecular docking studies of 5-trifluoromethoxy-2-indolinones as cholinesterase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer [physchemres.org]
- 7. fiveable.me [fiveable.me]
- 8. mdpi.com [mdpi.com]
- 9. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylated Indole Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF3) group into the indole scaffold is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The potent electron-withdrawing nature and lipophilicity of the CF3 group can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides a comparative overview of trifluoromethylated indole isomers, presenting available experimental data on their biological activities and physicochemical properties to aid in the selection of the optimal isomer for drug design and development.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for various trifluoromethylated indole isomers. It is important to note that the data has been compiled from various sources and, unless specified otherwise, does not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Biological Activity of Trifluoromethylated Indole Derivatives
| Isomer Position | Compound | Assay | Cell Line/Target | IC50/ED50 (µM) | Reference |
| 4-CF3 | 4-Trifluoromethylindole-3-acetic acid | Root formation assay | Black gram cuttings | > Indole-3-butyric acid at 100 µM | [3] |
| 5-CF3 | 5-(Trifluoromethyl)indole derivative | 5-HT1D Receptor Binding | - | Ki = 18-40 nM | [] |
| 5-CF3 | 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivative | Cytotoxicity | K562 (Leukemia) | 2.38 | [5] |
| 5-CF3 | 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivative | Cytotoxicity | P3HR1 (Lymphoma) | 0.89 - 1.80 | [5] |
| 6-CF3 | 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | Antiproliferative | MCF-7 (Breast Cancer) | 2.94 | [6] |
| 6-CF3 | 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | Antiproliferative | A375 (Melanoma) | 0.57 | [6] |
| 6-CF3 | 6-Trifluoromethylcyclophosphamide | Antitumor | ADJ/PC6 (Mouse Tumor) | ID90 < LD50 | [7] |
Table 2: Physicochemical Properties of Trifluoromethylated Indole Isomers
| Isomer Position | Property | Value | Source |
| 2-CF3 | Melting Point (°C) | 106-110 | |
| 2-CF3 | Molecular Weight ( g/mol ) | 185.15 | [8] |
| 2-CF3 | XLogP3 | 3.1 | [8] |
| 3-CF3 | Melting Point (°C) | Not available | |
| 3-CF3 | Molecular Weight ( g/mol ) | 185.15 | [9] |
| 3-CF3 | XLogP3 | 3.1 | [9] |
| 5-CF3 | Melting Point (°C) | 67-70 | [10] |
| 5-CF3 | Molecular Weight ( g/mol ) | 185.15 | [] |
| 5-CF3 | XLogP3 | Not available | |
| 6-CF3 | Melting Point (°C) | Not available | |
| 6-CF3 | Molecular Weight ( g/mol ) | Not available | |
| 6-CF3 | XLogP3 | Not available | |
| 7-CF3 | Melting Point (°C) | Not available | |
| 7-CF3 | Molecular Weight ( g/mol ) | Not available | |
| 7-CF3 | XLogP3 | Not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the literature.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[11][12][13][14][15]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][14]
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][14]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
This assay is used to determine the potential of a compound to inhibit the activity of key drug-metabolizing enzymes.[16][17][18]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
Test compound
-
Positive control inhibitor
-
Incubation buffer (e.g., potassium phosphate buffer)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes, incubation buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the specific CYP probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Determine the rate of metabolite formation in the presence and absence of the test compound.
-
Calculate the IC50 value for the inhibition of the specific CYP isoform. For time-dependent inhibition, a pre-incubation step of the test compound with microsomes and NADPH is included before the addition of the probe substrate.[17]
Mandatory Visualization
Synthetic Pathways to Trifluoromethylated Indole Isomers
The synthesis of trifluoromethylated indoles can be broadly categorized into two main strategies: building the indole ring from a trifluoromethyl-containing precursor or by direct trifluoromethylation of a pre-formed indole ring. The choice of strategy often depends on the desired position of the trifluoromethyl group and the availability of starting materials.[19][20][21][22]
Caption: Synthetic strategies for trifluoromethylated indoles.
Cytochrome P450-Mediated Metabolism of Indole
The indole nucleus is susceptible to metabolism by cytochrome P450 enzymes, primarily through oxidation. The introduction of a metabolically robust trifluoromethyl group can block these sites of metabolism, thereby increasing the compound's half-life.[1][23]
Caption: Trifluoromethylation enhances metabolic stability of indoles.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(trifluoromethyl)-1H-indole | C9H6F3N | CID 10932124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(Trifluoromethyl)-1H-indole | C9H6F3N | CID 13152885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-(Trifluoromethyl)indole 97 100846-24-0 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. criver.com [criver.com]
- 18. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Drug-Likeness of 5-(Trifluoromethyl)indoline Analogues
This guide provides a comprehensive assessment of the drug-likeness of several 5-(Trifluoromethyl)indoline analogues, comparing them to a known drug, Indomethacin, an indole derivative. The evaluation is based on key physicochemical properties and metabolic stability, crucial for the early stages of drug discovery. The introduction of a trifluoromethyl (CF3) group can significantly alter a molecule's characteristics, often increasing lipophilicity and metabolic stability.[1]
Physicochemical Properties and Drug-Likeness Assessment
A compound's drug-likeness is often initially evaluated using Lipinski's Rule of Five.[2][3][4][5][6] This rule suggests that orally active drugs typically possess:
-
A molecular weight (MW) of less than 500 Daltons.
-
A calculated octanol-water partition coefficient (logP) not exceeding 5.
-
No more than 5 hydrogen bond donors (HBD).
-
No more than 10 hydrogen bond acceptors (HBA).
The following table summarizes the calculated drug-likeness parameters for a selection of hypothetical this compound analogues and the reference compound, Indomethacin.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| Analogue 1 | This compound | 189.17 | 2.8 | 1 | 1 | 0 |
| Analogue 2 | 1-Acetyl-5-(Trifluoromethyl)indoline | 231.20 | 2.9 | 0 | 2 | 0 |
| Analogue 3 | 3-Hydroxy-5-(Trifluoromethyl)indoline | 205.17 | 2.1 | 2 | 2 | 0 |
| Analogue 4 | 1-Methyl-5-(Trifluoromethyl)indoline-3-one | 217.18 | 2.4 | 0 | 2 | 0 |
| Indomethacin | (Reference Drug) | 357.79 | 4.27 | 1 | 5 | 0 |
Note: The values for the this compound analogues are calculated estimates for illustrative purposes.
Metabolic Stability
Metabolic stability is a critical parameter in determining a drug's half-life and bioavailability. It is often assessed in vitro using liver microsomes or hepatocytes.[7][8][9][10][11] The trifluoromethyl group is known to enhance metabolic stability by blocking oxidative metabolism at adjacent positions.[1]
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analogue 1 | > 60 | < 10 |
| Analogue 2 | 45 | 25 |
| Analogue 3 | 55 | 15 |
| Analogue 4 | 30 | 40 |
| Indomethacin | 20 | 68 |
Note: The metabolic stability data for the analogues are hypothetical and for comparative purposes, illustrating the expected trend of increased stability due to the trifluoromethyl group compared to a rapidly metabolized compound.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[12][13]
Method: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol that has been pre-saturated with water. Also, prepare a volume of water pre-saturated with n-octanol.
-
Partitioning: In a glass vessel with a screw cap, combine a known volume of the n-octanol stock solution with a known volume of the saturated water.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water phases.
-
Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[14]
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically cytochrome P450s.[7][9]
Method: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw cryopreserved human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound in an organic solvent like DMSO.
-
Prepare an NADPH-regenerating system solution.[7]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution at 37°C.
-
Add the test compound to the microsomes (final concentration typically 1 µM) and pre-incubate for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).[11]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance is then calculated from the half-life.
Visualizations
Caption: Logical workflow for assessing drug-likeness using Lipinski's Rule of Five.
Caption: Experimental workflow for the assessment of drug-likeness parameters.
References
- 1. nbinno.com [nbinno.com]
- 2. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-(Trifluoromethyl)indoline
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like 5-(Trifluoromethyl)indoline are paramount for ensuring laboratory safety and environmental compliance. This guide provides a procedural, step-by-step plan for the safe disposal of this compound, based on the safety data for structurally similar compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for related compounds such as 5-(Trifluoromethyl)indole and other fluorinated indolines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Hazard Profile and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include acute toxicity if swallowed, skin and eye irritation, and respiratory irritation. Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.
| Hazard Class (Anticipated) | GHS Hazard Statements (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Gloves: Chemical-resistant gloves (e.g., nitrile). |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] | Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is required. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] | Protective Clothing: Lab coat or other protective clothing to prevent skin contact. |
**Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Segregation and Collection:
-
Immediately upon completion of experimental work, segregate waste containing this compound.
-
Solid Waste: Collect in a designated, clearly labeled, and sealable hazardous waste container. Avoid generating dust.
-
Liquid Waste (Solutions): Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified. Chlorinated and non-chlorinated solvent wastes, for example, must always be kept separate.
-
-
Container Management:
-
Storage:
-
Disposal:
**Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate spill area. Restrict access and ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before cleaning up, don the appropriate PPE as listed in the table above.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep up the material, avoiding dust formation, and place it into a labeled hazardous waste container.[5]
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain and absorb the spill.[2][3] Collect the absorbent material and place it into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(Trifluoromethyl)indoline
Essential Safety and Handling Guide for 5-(Trifluoromethyl)indoline
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety data of structurally similar compounds, such as 5-(Trifluoromethyl)indole and other fluorinated indolines. It is imperative to treat this compound as a potentially hazardous substance and to handle it with extreme care in a controlled laboratory environment. This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Data
Based on analogous compounds, this compound is anticipated to possess significant health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The quantitative data for a closely related compound, 5-(Trifluoromethyl)indole, is summarized below.
| Property | Value | Reference Compounds |
| Molecular Formula | C₉H₈F₃N | This compound |
| Molecular Weight | 187.16 g/mol | This compound |
| Appearance | Assumed to be a solid powder or liquid | 5-(Trifluoromethyl)indole (powder) |
| Melting Point | 67-70 °C | 5-(Trifluoromethyl)indole |
| Hazard Statements | H300, H315, H319, H335 | 5-(Trifluoromethyl)indole |
| Signal Word | Danger | 5-(Trifluoromethyl)indole |
| Hazard Class | Acute Toxicity 2 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | 5-(Trifluoromethyl)indole |
Operational and Disposal Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE.[1][2][3]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles must be worn to protect from splashes. A face shield offers an additional layer of protection for the entire face.[2][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Nitrile gloves offer good resistance to a wide range of chemicals. Always inspect gloves for integrity before use and use proper removal techniques.[6] |
| Body Protection | Chemical-resistant lab coat. | A lab coat should be worn to protect against skin contact. For larger quantities or splash potential, consider a chemical-resistant apron or coveralls.[4] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges (e.g., type P2). | Required if ventilation is inadequate, if there is a risk of aerosol or dust generation, or if irritation is experienced.[5][7] |
Experimental Workflow: Preparation and Handling
Adherence to a strict protocol is essential for minimizing risk during the handling of this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
-
Gather and inspect all necessary PPE before entering the handling area.
-
Prepare all necessary equipment and reagents to minimize time handling the compound.
-
-
Handling:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[4]
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[8]
-
Decontaminate all work surfaces and equipment after use.
-
Waste Disposal Plan
As a halogenated organic compound, this compound waste must be managed as hazardous chemical waste and segregated properly.
-
Waste Segregation: Do not mix this compound with other waste streams unless compatibility has been verified. Keep halogenated and non-halogenated waste streams separate.[9]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Solid Waste: Collect any solid waste (e.g., contaminated wipes, gloves) in a designated, sealed container.
-
Liquid Waste: Collect liquid waste in a designated, sealed, and chemically compatible container.
-
Disposal: Dispose of all waste through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[4][9] Leave chemicals in their original containers if possible.
Emergency Procedures
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.[4][6]
-
Ensure the area is well-ventilated.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®).[4]
-
Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[4][6]
-
Decontaminate the spill site thoroughly.
-
-
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[4][5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]
-
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. americanchemistry.com [americanchemistry.com]
- 3. ilcdover.com [ilcdover.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. indofinechemical.com [indofinechemical.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
